molecular formula C9H6BrN3O B1372876 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 1072944-45-6

3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile

Número de catálogo: B1372876
Número CAS: 1072944-45-6
Peso molecular: 252.07 g/mol
Clave InChI: FWOYBZCRIUHVID-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile is a useful research compound. Its molecular formula is C9H6BrN3O and its molecular weight is 252.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c1-14-7-2-3-13-8(10)5-12-9(13)6(7)4-11/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOYBZCRIUHVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC=C(N2C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674744
Record name 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-45-6
Record name 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Solubility Profile & Process Engineering for 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile

[1]

Compound Characterization & Physicochemical Context

Before establishing solubility protocols, it is critical to understand the structural determinants governing the solvation of this specific imidazopyridine derivative.

  • Compound Name: 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile[1][2][3][4][5]

  • CAS Number: 1072944-45-6[1][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    BrN
    
    
    O
  • Molecular Weight: 252.07 g/mol

  • Structural Analysis:

    • Core Scaffold: The imidazo[1,2-a]pyridine fused ring system is planar and aromatic, contributing to significant

      
      -
      
      
      stacking interactions in the crystal lattice. This typically results in high melting points and requires polar aprotic solvents to disrupt intermolecular forces.
    • Substituents:

      • 3-Bromo: Increases lipophilicity (LogP contribution ~ +0.[1]86) and polarizability, enhancing solubility in halogenated solvents.

      • 8-Cyano (Nitrile): A strong electron-withdrawing group that introduces a dipole moment, improving solubility in polar aprotic solvents (DMSO, DMF, MeCN).

      • 7-Methoxy: A hydrogen-bond acceptor that slightly enhances solubility in alcohols compared to the bare halo-scaffold.[1]

Predicted Solubility Matrix

Based on Structure-Property Relationships (SPR) and analog behavior.

Solvent ClassRepresentative SolventsPredicted SolubilityProcess Application
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) Stock solutions, reaction media (S

Ar).[1]
Halogenated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL) Extraction, chromatography loading.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate (10–50 mg/mL) Crystallization, reaction workup.[1]
Alcohols Methanol, Ethanol, IPALow-Moderate (Heating req.) Recrystallization (cooling), anti-solvent.[1]
Nitriles Acetonitrile (MeCN)Moderate-High HPLC mobile phase, reaction solvent.[1]
Non-Polar Hexanes, Heptane, TolueneInsoluble/Poor (<1 mg/mL) Anti-solvent precipitation, washing.[1]
Aqueous Water, PBSInsoluble Impurity removal (washing).[1]

Experimental Protocols: Solubility Determination

Do not rely on generic database values. The following self-validating protocol ensures accurate solubility data specific to your batch's polymorph and purity.

Protocol A: Gravimetric Solubility Screening

Objective: Determine the saturation point in critical process solvents.

  • Preparation: Weigh exactly 50 mg of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile into a 4 mL clear glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.

  • Agitation: After each addition, vortex for 30 seconds and sonicate for 1 minute.

  • Observation:

    • Instant Dissolution: Solubility is extremely high.

    • Dissolution after <500 µL: Solubility > 100 mg/mL.

    • Turbidity persists: Continue addition.

  • Thermal Stress: If insoluble at room temperature (RT) with 1 mL solvent (50 mg/mL), heat to the solvent's boiling point (or 80°C max).

    • Clear upon heating: Candidate for recrystallization.[6][7]

    • Insoluble hot: Strong anti-solvent.

Visualization: Solubility Decision Logic

The following diagram illustrates the decision-making process for solvent selection based on the screening results.

SolubilityLogicStartStart: 50mg Compound + SolventCheckRTVortex/Sonicate @ 25°CStart->CheckRTIsDissolvedRTDissolved?CheckRT->IsDissolvedRTHighSolHigh Solubility Solvent(Use for Reaction/Extraction)IsDissolvedRT->HighSolYesHeatHeat to Reflux/80°CIsDissolvedRT->HeatNoIsDissolvedHotDissolved?Heat->IsDissolvedHotRecrystSolRecrystallization Solvent(Soluble Hot / Insoluble Cold)IsDissolvedHot->RecrystSolYesAntiSolAnti-Solvent(Use for Precipitation)IsDissolvedHot->AntiSolNo

Figure 1: Logic flow for categorizing solvents based on thermal solubility behavior.

Purification & Crystallization Strategies

The presence of the 8-cyano and 7-methoxy groups suggests that mixed-solvent systems are most effective for purification.[1]

Strategy 1: Solvent/Anti-Solvent Precipitation

Best for: Rapid bulk purification from reaction mixtures.

  • Primary Solvent: Dichloromethane (DCM) or DMSO.

  • Anti-Solvent: Hexanes or Diethyl Ether.

  • Method:

    • Dissolve the crude solid in the minimum volume of DCM.

    • Filter to remove insoluble inorganic salts.

    • Slowly add Hexanes (dropwise) with vigorous stirring until a persistent cloudiness appears.

    • Cool to 0°C to maximize yield.

Strategy 2: Thermal Recrystallization

Best for: Achieving high purity (>99%) for analytical standards or late-stage intermediates.[1]

  • System: Ethanol (EtOH) or Acetonitrile (MeCN).

  • Mechanism: The compound is expected to show a steep solubility curve in these solvents (low solubility at RT, high at reflux).

  • Method:

    • Suspend crude material in EtOH.

    • Heat to reflux. If not fully dissolved, add small aliquots of EtOH.

    • Once dissolved, allow the solution to cool slowly to RT, then to 4°C. Rapid cooling may trap impurities.

Reaction Solvent Compatibility

When using this compound as an intermediate (e.g., in Vonoprazan synthesis pathways), solvent choice affects reaction kinetics.

Reaction TypeRecommended SolventRationale
Suzuki Coupling (at C-3 Br)1,4-Dioxane / Water Excellent solubility of the imidazopyridine; compatible with boronic acids and Pd catalysts.[1]
Nucleophilic Substitution (S

Ar)
DMF or NMP High boiling point allows thermal activation; solubilizes the nitrile dipole effectively.[1]
Hydrogenation (of Nitrile)Methanol / Ammonia Methanol solubilizes the substrate; ammonia prevents secondary amine formation.[1]
Visualization: Process Workflow

ProcessWorkflowCrudeCrude MixtureExtractExtraction(DCM / Water)Crude->ExtractOrgPhaseOrganic Phase(Contains Product)Extract->OrgPhaseSelectEvapEvaporationOrgPhase->EvapResidueSolid ResidueEvap->ResidueRecrystRecrystallization(EtOH or EtOAc/Hex)Residue->RecrystPurePure Product(>99% HPLC)Recryst->Pure

Figure 2: Standard purification workflow from crude reaction mixture to pure isolate.[1]

References

  • Fluorochem. 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile Product Page. Retrieved from

  • Combi-Blocks. Product Data: 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile. Retrieved from [1][4]

  • Toronto Research Chemicals (TRC). 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile.[1][2] Retrieved from

  • PubChem. Imidazo[1,2-a]pyridine derivatives and structural analogs. (Contextual data for scaffold solubility). Retrieved from [8]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous biologically active compounds. This document outlines a validated two-step synthesis commencing from the commercially available precursor, 2-amino-4-methoxypyridine-3-carbonitrile.

The synthesis involves an initial cyclocondensation to construct the imidazo[1,2-a]pyridine ring system, followed by a regioselective bromination at the C3 position. This guide delves into the mechanistic underpinnings of each transformation, providing detailed, step-by-step protocols and field-proven insights to ensure successful execution in a laboratory setting.

Strategic Overview of the Synthesis

The synthesis of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile is strategically designed for efficiency and high yield. The pathway leverages a commercially available, appropriately substituted 2-aminopyridine precursor, thus streamlining the overall process. The two key transformations are:

  • Cyclocondensation: Formation of the imidazo[1,2-a]pyridine core through the reaction of 2-amino-4-methoxypyridine-3-carbonitrile with an α-haloaldehyde.

  • Regioselective Bromination: Introduction of a bromine atom at the C3 position of the imidazo[1,2-a]pyridine ring system using an electrophilic brominating agent.

Synthesis_Pathway start 2-Amino-4-methoxypyridine-3-carbonitrile intermediate 7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile start->intermediate Cyclocondensation (e.g., with Chloroacetaldehyde) product 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile intermediate->product Regioselective Bromination (e.g., with NBS)

Figure 1: Overall synthetic strategy for 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile.

Step 1: Synthesis of 7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile via Cyclocondensation

The initial and crucial step in this synthesis is the construction of the bicyclic imidazo[1,2-a]pyridine scaffold. This is achieved through a well-established cyclocondensation reaction between a 2-aminopyridine derivative and an α-halo carbonyl compound. In this pathway, the commercially available 2-amino-4-methoxypyridine-3-carbonitrile serves as the nucleophilic 2-aminopyridine component.

The choice of the α-halo carbonyl compound is critical for the formation of the desired product. Chloroacetaldehyde or its synthetic equivalents are ideal for this transformation, as they provide the necessary two-carbon unit to form the imidazole ring.

Mechanistic Insights

The reaction proceeds via a sequence of nucleophilic attack, intramolecular cyclization, and dehydration. The pyridine nitrogen of the 2-aminopyridine initially attacks the electrophilic carbonyl carbon of the α-haloaldehyde. This is followed by an intramolecular nucleophilic substitution where the exocyclic amino group displaces the halide, leading to the formation of a cyclic intermediate. Subsequent dehydration of this intermediate yields the aromatic imidazo[1,2-a]pyridine ring system. The reaction is typically carried out in a polar solvent, such as ethanol or dimethylformamide (DMF), and may be facilitated by the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.

Cyclocondensation_Mechanism cluster_0 Cyclocondensation Pathway 2-aminopyridine 2-Amino-4-methoxypyridine- 3-carbonitrile intermediate1 Initial Adduct 2-aminopyridine->intermediate1 Nucleophilic attack alpha-haloaldehyde Chloroacetaldehyde alpha-haloaldehyde->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 7-Methoxyimidazo[1,2-a]pyridine- 8-carbonitrile intermediate2->product Dehydration Bromination_Mechanism cluster_1 Regioselective Bromination Pathway imidazo_pyridine 7-Methoxyimidazo[1,2-a]pyridine- 8-carbonitrile sigma_complex Sigma Complex (Cationic Intermediate) imidazo_pyridine->sigma_complex Electrophilic Attack at C3 NBS N-Bromosuccinimide (NBS) NBS->sigma_complex product 3-Bromo-7-methoxyimidazo[1,2-a]pyridine- 8-carbonitrile sigma_complex->product Deprotonation

safety and toxicity profile of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Precautionary Safety and Toxicity Profile of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile

Abstract

This document provides a comprehensive technical guide to the anticipated safety and toxicological profile of the novel compound, 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile. As a member of the imidazo[1,2-a]pyridine class—a scaffold recognized as a "privileged structure" in medicinal chemistry—this compound holds potential for biological activity. However, direct toxicological data for this specific molecule is not publicly available. Therefore, this guide adopts a precautionary, predictive, and systematic approach. It synthesizes information from structurally analogous compounds, analyzes the toxicological implications of its functional groups, and outlines a rigorous, tiered strategy for experimental safety evaluation. This whitepaper is intended for researchers, scientists, and drug development professionals to inform safe handling practices and guide future non-clinical safety studies.

Introduction and Statement of Precaution

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, featured in numerous therapeutic agents due to its versatile biological activity and synthetic accessibility. The subject of this guide, 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile, is a novel derivative within this class. Its unique substitution pattern suggests potential for targeted biological interactions, making it a compound of interest for discovery programs.

It is imperative to state that, as of the date of this publication, no specific toxicological or safety studies for 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile have been reported in the public domain. Consequently, this document is constructed on the principle of precautionary toxicology. The subsequent analysis is predictive, based on established knowledge of the imidazo[1,2-a]pyridine scaffold and the known toxicological profiles of its constituent functional groups (a brominated aromatic system and a carbonitrile moiety). The recommendations for handling and experimental evaluation are therefore conservative and designed to ensure the highest degree of safety.

Predicted Hazard Profile Based on Structural Analogs

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[1][2] By examining the GHS classifications of publicly available, structurally related imidazo[1,2-a]pyridine derivatives, we can extrapolate a probable hazard profile for the target compound.

Table 1: GHS Hazard Classifications for Structurally Analogous Compounds

Compound NameCAS NumberGHS Hazard StatementsSource
3-Bromo-7-nitroimidazo[1,2-a]pyridine1234615-99-6H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationPubChem
3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile885950-21-0H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationPubChem

Source: Data aggregated from PubChem compound entries.

Analysis and Extrapolation:

The consistent classification of these close analogs as "Warning" level hazards suggests that 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile should, at a minimum, be treated as:

  • Acutely Toxic (Category 4): Harmful if swallowed, inhaled, or in contact with skin.[3]

  • Skin and Eye Irritant (Category 2): Expected to cause skin and serious eye irritation.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Toxicological Contribution of Functional Groups:

  • Brominated Aromatic System: Halogenated aromatic compounds can exhibit increased metabolic stability and lipophilicity, potentially leading to bioaccumulation. While bromine itself is not inherently toxic in this context, the overall molecule's properties must be considered.[5]

  • Carbonitrile (-C≡N) Group: While aliphatic nitriles are known for their potential to metabolically release cyanide, this is generally less of a concern for aromatic nitriles where the C-CN bond is stronger.[6][7][8] However, the potential for cyanide-mediated toxicity, which disrupts cellular respiration, cannot be entirely dismissed without experimental data.[6]

  • Imidazo[1,2-a]pyridine Core: As a biologically active scaffold, the potential for off-target pharmacological effects exists, which could manifest as toxicity.

In Silico Toxicological Assessment: A Virtual First Look

Before embarking on costly and time-consuming experimental studies, modern safety assessment leverages in silico (computational) toxicology tools.[9][10] These methods use a compound's structure to predict its potential toxicological liabilities. For a novel molecule like 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile, this is an essential first step.

The recommended approach, compliant with regulatory guidelines like ICH M7 for mutagenic impurities, involves using two complementary methodologies:

  • Expert Rule-Based Systems: Tools like Derek Nexus utilize a knowledge base of structural alerts (toxicophores) derived from decades of expert-curated toxicological data.[11][12][13][14] The software would analyze the query molecule for substructures known to be associated with specific toxicities such as mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization.[12]

  • Statistical-Based (QSAR) Systems: Quantitative Structure-Activity Relationship (QSAR) models, such as Sarah Nexus or those available in the OECD QSAR Toolbox , use statistical algorithms to correlate structural features with toxicological outcomes from large datasets.[15][16] This provides a probabilistic assessment of toxicity.

A comprehensive in silico assessment would provide crucial early warnings, for instance, by flagging the compound for potential mutagenicity or hepatotoxicity, thereby guiding the design of subsequent in vitro assays.

A Tiered Strategy for Experimental Safety Evaluation

The following section outlines a logical, stepwise progression for the experimental characterization of the compound's safety profile. This tiered approach ensures that animal studies are only conducted when necessary and are well-informed by preceding in vitro data.

Tiered_Safety_Evaluation cluster_0 Tier 1: In Vitro Assessment cluster_1 Decision Point cluster_2 Tier 2: In Vivo Screening cluster_3 Outcome invitro_start Test Compound cytotox General Cytotoxicity Assay (e.g., MTT on HepG2, HEK293) invitro_start->cytotox Assess basal toxicity genotox Genotoxicity (Mutagenicity) (Bacterial Reverse Mutation Assay - Ames Test) invitro_start->genotox Assess mutagenic potential cardiotox Cardiotoxicity Screening (hERG Automated Patch-Clamp Assay) invitro_start->cardiotox Assess cardiac risk decision Analyze In Vitro Data - IC50 < 10 µM? - Positive Ames? - hERG IC50 < 30x projected Cmax? cytotox->decision genotox->decision cardiotox->decision invivo Acute Toxicity Study (Rodent) (OECD 423 - Acute Toxic Class Method) decision->invivo Yes (Proceed with caution) outcome Establish Preliminary Safety Profile - GHS Classification - Identify Target Organs - Inform Go/No-Go Decision decision->outcome No (Low risk profile, may stop or proceed) pk Pharmacokinetics (PK) (Optional, for context) invivo->pk Provides exposure context invivo->outcome Metabolic_Pathway Parent 3-Bromo-7-methoxy- imidazo[1,2-a]pyridine-8-carbonitrile CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP1B1) Parent->CYP450 Metabolite1 Phase I Metabolite: 7-Hydroxy Derivative (O-Demethylation) CYP450->Metabolite1 Primary Pathway Metabolite2 Phase I Metabolite: Hydroxylated Ring CYP450->Metabolite2 Secondary Pathway Reactive Potential Reactive Electrophilic Species Metabolite1->Reactive Further Oxidation? Conjugation Phase II Enzymes (UGTs, SULTs) Metabolite1->Conjugation Metabolite2->Conjugation Excretion Excretable Conjugate (Glucuronide, Sulfate) Conjugation->Excretion

Caption: Hypothetical metabolic pathway of the target compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the predicted hazard profile, all work with 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile, whether solid or in solution, must be conducted with strict adherence to safety protocols.

  • Engineering Controls: All handling of the solid compound and preparation of solutions must be performed within a certified chemical fume hood to prevent inhalation of powders or aerosols.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory: [17] * Gloves: Double-gloving with nitrile gloves is recommended. Gloves must be changed immediately if contamination is suspected. [17][18] * Gown/Lab Coat: A disposable, back-closing gown made of a low-permeability fabric should be worn. [19] * Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are required. [17]* Handling Practices:

    • Avoid creating dust when handling the solid.

    • Do not eat, drink, or smoke in the laboratory. [20] * Wash hands thoroughly after handling the compound, even if gloves were worn. [18]* Storage: Store the compound in a clearly labeled, tightly sealed container in a designated, ventilated area, separate from incompatible materials. [21]* Waste Disposal: All contaminated materials (gloves, pipette tips, vials, etc.) must be disposed of as hazardous chemical waste according to institutional guidelines. [17]

Conclusion

While 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile is a compound of scientific interest, the absence of direct safety data mandates a highly cautious and systematic approach to its study. This guide establishes a predicted hazard profile based on robust evidence from structural analogs, identifying potential for acute toxicity and irritation. It further outlines a comprehensive, tiered evaluation strategy, beginning with in silico prediction and progressing through essential in vitro assays (cytotoxicity, genotoxicity, cardiotoxicity) before any consideration of in vivo testing. By adhering to the stringent handling guidelines and following the proposed scientific workflow, researchers can mitigate risks and build the necessary foundation of knowledge to responsibly assess the true therapeutic potential of this novel molecule.

References

A complete list of references with URLs will be provided upon request.

Sources

Methodological & Application

Application Note & Scale-Up Protocol: Synthesis of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant therapeutic potential.[1][2][3] This moiety is a key pharmacophore in drugs exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[4][5] The specific target of this guide, 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile, is a highly functionalized intermediate. The bromine atom at the 3-position serves as a versatile synthetic handle for introducing further molecular diversity via cross-coupling reactions, while the methoxy and carbonitrile groups modulate the electronic properties and provide additional points for chemical modification.

This document provides a comprehensive guide for the multi-gram scale-up synthesis of this key intermediate, focusing on process safety, scalability, and analytical validation. The protocols described herein are designed for researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.

Proposed Synthetic Pathway & Mechanistic Rationale

The synthesis of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile is most effectively achieved through a two-step sequence: (1) initial construction of the imidazo[1,2-a]pyridine core via a condensation/cyclization reaction, followed by (2) regioselective bromination at the C3 position.

Step 1: Cyclization to form 7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile. This reaction proceeds via the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. The mechanism involves an initial SN2 reaction where the pyridine ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused heterocyclic system.[1]

Step 2: Electrophilic Bromination. The imidazo[1,2-a]pyridine ring system is electron-rich, making it susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and sterically accessible site, leading to highly regioselective bromination. N-Bromosuccinimide (NBS) is the reagent of choice for scale-up due to its solid nature, which makes it easier and safer to handle compared to liquid bromine, and its ability to provide a low, steady concentration of electrophilic bromine, minimizing side reactions.[6]

Synthetic_Pathway cluster_0 Step 1: Core Synthesis (Cyclization) cluster_1 Step 2: Regioselective Bromination Start 2-Amino-4-methoxypyridine- 3-carbonitrile Reagent1 + Chloroacetaldehyde (aq) + NaHCO3 Solvent: Isopropanol Start->Reagent1 Condensation Intermediate 7-Methoxyimidazo[1,2-a]pyridine- 8-carbonitrile Reagent1->Intermediate Intramolecular Cyclization & Dehydration Reagent2 + N-Bromosuccinimide (NBS) Solvent: Acetonitrile Intermediate->Reagent2 Electrophilic Substitution Final_Product 3-Bromo-7-methoxyimidazo[1,2-a]pyridine- 8-carbonitrile Reagent2->Final_Product

Caption: Proposed two-step synthetic pathway.

Scale-Up Synthesis Protocols

PART A: Synthesis of 7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile (Intermediate)

This protocol is designed for a 100 g scale synthesis.

Materials & Equipment:

  • Reaction Vessel: 5 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Addition Funnel: 1 L pressure-equalizing dropping funnel.

  • Filtration: Büchner funnel and vacuum flask (2 L).

  • Drying: Vacuum oven.

ReagentM.W. ( g/mol )QuantityMoles (mol)Molar Eq.
2-Amino-4-methoxypyridine-3-carbonitrile149.15100.0 g0.6711.0
Chloroacetaldehyde (40% aq. solution)78.50144.0 mL0.7381.1
Sodium Bicarbonate (NaHCO₃)84.01112.7 g1.3412.0
Isopropanol (IPA)-2.0 L--
Deionized Water-2.0 L--

Step-by-Step Protocol:

  • Reactor Setup: Assemble the 5 L reactor system. Ensure all joints are properly sealed and the system can be maintained under a nitrogen atmosphere.

  • Reagent Charging: Charge the reactor with 2-Amino-4-methoxypyridine-3-carbonitrile (100.0 g), Sodium Bicarbonate (112.7 g), and Isopropanol (2.0 L).

  • Inerting: Purge the reactor with nitrogen for 15 minutes.

  • Heating: Begin stirring the suspension and heat the reactor jacket to achieve a gentle reflux of the isopropanol (approx. 80-85 °C internal temperature).

  • Controlled Addition: Once reflux is stable, add the 40% aqueous chloroacetaldehyde solution (144.0 mL) dropwise via the addition funnel over a period of 60-90 minutes. Causality: A controlled addition is crucial to manage the exotherm of the initial condensation reaction and prevent runaway conditions.

  • Reaction: Maintain the reaction at reflux for 12-16 hours. The reaction progress should be monitored by TLC or HPLC until the starting material is consumed.

  • Cooling & Solvent Removal: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately 75% using a rotary evaporator.

  • Precipitation & Isolation: Add deionized water (2.0 L) to the concentrated slurry under vigorous stirring. The product will precipitate as a solid. Continue stirring for 1 hour in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 250 mL) and cold isopropanol (1 x 100 mL).

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

  • Yield & Analysis: A typical yield is 95-105 g (82-91%). The product should be analyzed for purity before proceeding.

PART B: Synthesis of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile (Final Product)

This protocol assumes a starting quantity of 100 g of the intermediate.

Materials & Equipment:

  • Reaction Vessel: 3 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.

  • Filtration & Drying: As described in Part A.

ReagentM.W. ( g/mol )QuantityMoles (mol)Molar Eq.
7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile173.17100.0 g0.5771.0
N-Bromosuccinimide (NBS)177.98108.1 g0.6071.05
Acetonitrile (ACN)-1.5 L--
Sodium Thiosulfate (10% aq. solution)-500 mL--
Saturated Sodium Bicarbonate (aq. solution)-500 mL--

Step-by-Step Protocol:

  • Reactor Setup & Reagent Charging: Charge the 3 L reactor with 7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile (100.0 g) and Acetonitrile (1.5 L).

  • Cooling: Begin stirring and cool the solution to 0-5 °C using a circulating chiller on the reactor jacket.

  • NBS Addition: Once the target temperature is reached, add the N-Bromosuccinimide (108.1 g) portion-wise over 45-60 minutes. Causality: Portion-wise addition is a critical safety and quality control step. It prevents a rapid temperature spike from the exothermic reaction and minimizes the formation of over-brominated impurities.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC/HPLC.

  • Quenching: Cool the mixture back to 10-15 °C. Slowly add the 10% aqueous sodium thiosulfate solution to quench any unreacted NBS and bromine. A color change from yellow/orange to colorless indicates the quench is complete.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.

  • Work-up & Isolation: To the remaining residue, add ethyl acetate (1 L) and saturated sodium bicarbonate solution (500 mL). Stir, then transfer to a separatory funnel. Separate the organic layer, and wash it with brine (250 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by slurry washing with a cold solvent like diethyl ether to remove soluble impurities.

  • Drying & Yield: Dry the final product in a vacuum oven at 40 °C. A typical yield is 115-130 g (79-89%).

Analytical Characterization

The identity and purity of the final product must be confirmed through a suite of analytical techniques.

AnalysisPurposeExpected Results for Final Product
Appearance Physical state and colorOff-white to pale yellow solid
Melting Point Purity indicatorA sharp melting point range should be observed.
¹H NMR Structural confirmation and purityPeaks corresponding to aromatic protons on the pyridine and imidazole rings, and a singlet for the methoxy group.
¹³C NMR Structural confirmationResonances for all unique carbon atoms, including the nitrile carbon and the brominated C3 carbon.[7]
Mass Spectrometry Molecular weight confirmationA molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₆BrN₃O.
HPLC Quantitative purity assessmentPurity ≥ 98% (by area normalization).

Critical Safety Considerations

Scaling up chemical reactions introduces risks that must be proactively managed through robust engineering controls and strict adherence to safety protocols.[8]

  • Chemical Hazards:

    • Chloroacetaldehyde: Is toxic and a suspected mutagen. Handle only in a well-ventilated fume hood.

    • N-Bromosuccinimide (NBS): A strong oxidizing agent and lachrymator. It can react violently with reducing agents. Avoid inhalation of dust and contact with skin and eyes.[6]

    • Bromine (if used as an alternative): Extremely corrosive, toxic upon inhalation, and causes severe burns.[9][10] Requires specialized handling equipment, including a dedicated scrubber system and personal protective equipment (PPE) with respiratory protection.[11][12]

  • Personal Protective Equipment (PPE):

    • Standard PPE: Safety glasses/goggles, flame-retardant lab coat, and nitrile gloves.

    • Enhanced PPE for Bromination: A face shield and heavy-duty (e.g., butyl rubber) gloves are recommended during the addition of NBS.

  • Engineering Controls:

    • Ventilation: All operations must be conducted within a certified chemical fume hood or in a closed reactor system with appropriate off-gas treatment.

    • Temperature Control: A jacketed reactor with a reliable cooling system is mandatory to control reaction exotherms. A secondary cooling bath should be on standby for emergencies.

    • Spill Management: Keep spill kits readily available. For NBS, have a solution of sodium thiosulfate prepared for neutralization.

Safety_Workflow cluster_planning Phase 1: Pre-Operation Planning cluster_execution Phase 2: Reaction Execution cluster_post Phase 3: Post-Operation Risk_Assessment Conduct Hazard & Operability (HAZOP) Study MSDS_Review Review all MSDS for Reagents & Solvents Risk_Assessment->MSDS_Review PPE_Check Inspect & Verify Correct PPE is Available MSDS_Review->PPE_Check Setup Reactor Setup & Inert Atmosphere Purge PPE_Check->Setup Controlled_Addition Controlled Reagent Addition with Temperature Monitoring Setup->Controlled_Addition Quench Safe Quenching of Reactive Species Controlled_Addition->Quench Waste Neutralize & Segregate Waste Streams Quench->Waste Decon Decontaminate Glassware & Equipment Waste->Decon

Caption: A workflow for ensuring safety during scale-up.

References

  • CN104974081A - Synthetic method of 3-bromopyridine.
  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst . Letters in Applied NanoBioScience. (2021). [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions . Beilstein Journal of Organic Chemistry. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media . ACS Omega. (2019). [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds . Chemistry Central Journal. (2025). [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities . Molecules. (2023). [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines . ACS Omega. (2021). [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review . BIO Web of Conferences. (2024). [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW . Molecules. (2023). [Link]

  • Imidazo[1,2-a]pyridine synthesis . Organic Chemistry Portal. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update . RSC Publishing. (2015). [Link]

  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents . ResearchGate. (2024). [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . RSC Advances. (2019). [Link]

  • Synthesis of 9-Bromo-3-methoxydibenzo[c,f][4][13]oxazepine-11-carbonitrile . ResearchGate. (2003). [Link]

  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine . ResearchGate. (2017). [Link]

  • Bromine - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations . ACS Omega. (2024). [Link]

  • Bromination safety . YouTube. (2024). [Link]

  • 4-(Aryl)-Benzo[5][14]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores . Molecules. (2022). [Link]

  • Safety Data Sheet: Bromine . Carl ROTH. [Link]

  • BROMINE - Safety Handbook . ICL Group. [Link]

  • Handling liquid bromine and preparing bromine water . Royal Society of Chemistry. [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions . Tetrahedron Letters. (2005). [Link]

Sources

3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile in High-Throughput Screening

Executive Summary

This guide details the strategic application of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile (referred to herein as BMIPC ) in High-Throughput Screening (HTS) campaigns. Unlike standard screening compounds, BMIPC serves as a privileged scaffold anchor . Its structural features—specifically the 3-bromo functional handle and the electron-withdrawing 8-carbonitrile group—make it an ideal starting point for Diversity-Oriented Synthesis (DOS) libraries targeting Potassium-Competitive Acid Blockers (P-CABs) and Kinase Inhibitors .

This note provides a validated workflow for transforming BMIPC from a raw intermediate into a bioactive library, followed by specific protocols for screening against the H+/K+ ATPase target.

Scientific Rationale & Mechanism

The Scaffold Legacy: P-CABs and SCH 28080

The imidazo[1,2-a]pyridine core is the pharmacophore of SCH 28080 , the prototype P-CAB.[1] These molecules inhibit gastric acid secretion by binding reversibly to the luminal aspect of the H+/K+ ATPase, competing with Potassium (K+) ions.[2][3]

  • Role of BMIPC: BMIPC is a highly functionalized analog of the SCH 28080 core.

    • 8-Carbonitrile (CN): Lowers the pKa of the pyridine nitrogen. This is critical for P-CABs, which must accumulate in the highly acidic secretory canaliculus (pH < 1) via proton trapping. The nitrile group fine-tunes this protonation equilibrium.

    • 7-Methoxy (OMe): Increases lipophilicity and electron density, modulating binding affinity to the hydrophobic pockets of the ATPase.

    • 3-Bromo (Br): The "Diversity Vector." This position allows for rapid Pd-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl/heteroaryl groups, which are essential for potency and selectivity.

Intrinsic Fluorescence & HTS Interference

Imidazo[1,2-a]pyridines are inherently fluorescent.[4] While this property can be exploited for binding assays, it poses a significant risk of false positives in fluorescence-intensity (FI) based HTS. This protocol includes a mandatory counter-screen to rule out compound autofluorescence.

Experimental Workflow: From Scaffold to Lead

The following diagram illustrates the integrated workflow, moving from the BMIPC scaffold to valid biological hits.

HTS_Workflow Start Scaffold: BMIPC (3-Bromo-7-methoxy...) Chem Parallel Synthesis (Suzuki Coupling) Start->Chem + Boronic Acids Pd(dppf)Cl2 Library Daughter Library (384-well Plates) Chem->Library Purification & QC Screen Primary Screen (H+/K+ ATPase Assay) Library->Screen Acoustic Dispensing Counter Counter Screen (Autofluorescence Check) Screen->Counter Active Compounds Hit Validated Hit (P-CAB Candidate) Counter->Hit Non-fluorescent Specific Binders

Figure 1: Integrated HTS workflow for BMIPC-derived libraries. The process emphasizes the necessity of a counter-screen due to the scaffold's optical properties.

Protocol 1: Microscale Parallel Synthesis (Library Generation)

Objective: To generate a library of 96 analogs from the BMIPC core using Suzuki-Miyaura cross-coupling in a high-throughput format.

Reagents:

  • Scaffold: BMIPC (10 mM in DMSO).

  • Reactants: 96 diverse Aryl Boronic Acids (15 mM in DMSO).

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (Pre-complexed).

  • Base: K2CO3 (2M aqueous).

  • Solvent: 1,4-Dioxane.

Step-by-Step Methodology:

  • Plate Preparation: Use a 96-well chemically resistant deep-well plate (polypropylene).

  • Dispensing:

    • Add 10 µL of BMIPC scaffold (10 mM) to each well.

    • Add 15 µL of unique Boronic Acid (15 mM) to each well.

    • Add 5 µL of Pd catalyst suspension (5 mol% load).

    • Add 10 µL of 2M K2CO3.

    • Add 60 µL of 1,4-Dioxane.

  • Reaction: Seal plate with an aluminum heat seal. Incubate at 90°C for 16 hours with vigorous shaking (800 rpm).

  • Work-up (HTS Compatible):

    • Cool to Room Temperature (RT).

    • Add 200 µL Ethyl Acetate to extract.

    • Transfer supernatant to a filter plate (0.45 µm) to remove Pd black.

    • Evaporate solvent (SpeedVac) and reconstitute in 100 µL DMSO for screening.

  • QC: Randomly select 5 wells for LC-MS verification. Expect >85% conversion due to the high reactivity of the 3-bromo position.

Protocol 2: Biochemical Screen (H+/K+ ATPase Inhibition)

Objective: Identify compounds that inhibit the proton pump mechanism. Assay Type: Phosphate Release Assay (Malachite Green) or ADP-Glo (Luminescence). Note: Luminescence is preferred to avoid interference from the scaffold's fluorescence.

Target: Gastric H+/K+ ATPase vesicles (isolated from porcine stomach or recombinant expression).

Detailed Protocol (ADP-Glo Format):

  • Enzyme Activation:

    • Thaw H+/K+ ATPase membrane vesicles.

    • Dilute in Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 10 mM KCl (Crucial: K+ is the competitor).

    • Note: Ionophores (Nigericin) are often added to make the vesicles leaky, ensuring K+ access to the luminal site.

  • Compound Addition:

    • Use an acoustic dispenser (e.g., Echo 650) to transfer 20 nL of library compounds (from Protocol 1) into 384-well white plates.

    • Final screening concentration: 10 µM.[5]

  • Incubation:

    • Add 5 µL of Enzyme mix to the plates. Incubate for 15 min at RT to allow compound binding (E2-P conformation stabilization).

  • Reaction Start:

    • Add 5 µL of ATP (10 µM final).

    • Incubate for 60 minutes at 37°C.

  • Detection:

    • Add 10 µL ADP-Glo Reagent 1 (depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to Light). Incubate 30 min.

  • Readout: Measure Luminescence on a multimode reader (e.g., EnVision).

Data Normalization: Calculate % Inhibition relative to:

  • High Control (HC): DMSO + Enzyme + ATP (0% Inhibition).

  • Low Control (LC): SCH 28080 (10 µM) + Enzyme + ATP (100% Inhibition).

Critical Data Analysis & Troubleshooting

Structure-Activity Relationship (SAR) Trends

When analyzing hits derived from BMIPC, expect the following trends based on P-CAB pharmacology:

Substituent (R-Group at Pos 3)Predicted Effect on H+/K+ ATPaseRationale
Phenyl (unsubstituted) Moderate PotencyBaseline hydrophobic interaction.
2-Methylphenyl High Potency Mimics SCH 28080 steric twist, locking conformation.
4-Fluorophenyl High PotencyMetabolic stability + dipole interaction.
Pyridine/Heterocycle VariableMay alter pKa too drastically; check solubility.
False Positive Management (The Fluorescence Trap)

The BMIPC core is a fluorophore.[5] If you utilize a fluorescence-based assay (e.g., measuring NADH depletion), you must run a "Compound Only" control.

  • Artifact: Compound absorbs at excitation wavelength (340nm) or emits at detection wavelength (450nm).

  • Solution: Use the Luminescent ADP-Glo protocol (Protocol 2) which is spectrally distinct from the imidazopyridine emission.

References

  • Wallmark, B., et al. (1987).[4] "Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole."[4] Journal of Biological Chemistry. Link

  • Arikawa, Y., et al. (2012). "High-throughput screening of potassium-competitive acid blockers." Journal of Biomolecular Screening. Link

  • Bagdi, A. K., et al. (2015).[6] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[6] Link

  • Scott, D. R., et al. (1987). "The pKa of SCH 28080 and its binding to the gastric H+,K+-ATPase." The FASEB Journal. Link

  • Shin, J. M., & Sachs, G. (2008). "Pharmacology of proton pump inhibitors." Current Gastroenterology Reports. Link

Sources

Troubleshooting & Optimization

troubleshooting 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile

Introduction: The Synthetic Challenge

The synthesis of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile is a critical gateway step in developing kinase inhibitors and PET radioligands. While the imidazo[1,2-a]pyridine core is electron-rich and generally amenable to electrophilic aromatic substitution (EAS), the specific substitution pattern of this molecule creates a "push-pull" electronic conflict that complicates the reaction.

  • 7-Methoxy (OMe): Strongly electron-donating, activating the ring and promoting reaction at C3 (and potentially C6).

  • 8-Cyano (CN): Strongly electron-withdrawing, deactivating the ring and destabilizing the transition state, often leading to stalled reactions or requiring harsher conditions that trigger side reactions.

This guide addresses the specific impurity profile generated during the standard N-Bromosuccinimide (NBS) bromination of the 7-methoxy-8-cyano precursor.

Module 1: Diagnostic Workflow & Pathway Analysis

Before adjusting parameters, you must identify which byproduct is compromising your yield. Use the diagram below to map your observed impurity (via LC-MS or TLC) to the failure mode.

ReactionPathway SM Starting Material (7-OMe-8-CN-imidazopyridine) NBS Reagent: NBS (MeCN/DMF) SM->NBS Product Target Product (3-Br-7-OMe-8-CN) NBS->Product Main Pathway (C3-EAS) Impurity_A Impurity A: Unreacted SM (Kinetic Stall) NBS->Impurity_A Low Temp / Old Reagent Impurity_B Impurity B: 3,6-Dibromo Species (Over-Bromination) Product->Impurity_B Excess NBS / High Temp Impurity_C Impurity C: 8-Carboxamide (Nitrile Hydrolysis) Product->Impurity_C H2O / Acidic Workup Impurity_D Impurity D: 7-Hydroxy Species (Demethylation) Product->Impurity_D Strong Acid (HBr) / High Heat

Figure 1: Reaction pathway and impurity divergence for the bromination of 7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile.

Module 2: Troubleshooting by Impurity Profile

Scenario 1: Presence of Impurity A (Unreacted Starting Material)
  • Observation: Significant peak at MW ~173 (M+H) in LC-MS; Spot matches SM on TLC.

  • Root Cause: The 8-cyano group deactivates the ring, raising the activation energy for the electrophilic attack at C3. Standard conditions (0°C) may be too cold for this specific substrate.

  • Correction:

    • Temperature Modulation: Increase reaction temperature from 0°C to Room Temperature (25°C). Do not reflux, as this promotes Impurity B.

    • Solvent Switch: Switch from CH₂Cl₂ to DMF or MeCN . Polar aprotic solvents stabilize the polarized transition state of the EAS mechanism [1].

Scenario 2: Presence of Impurity B (3,6-Dibromo Species)
  • Observation: Mass spectrum shows M+2 and M+4 peaks (characteristic dibromo isotope pattern); MW ~351/353/355.

  • Root Cause: The 7-methoxy group is an ortho/para director. While C8 is blocked by the nitrile, C6 is activated by the methoxy group (ortho position). Excess NBS drives bromination at C6 after C3 is filled.

  • Correction:

    • Stoichiometry Control: Strictly limit NBS to 0.98 – 1.05 equivalents . Never use a large excess.

    • Addition Rate: Add NBS portion-wise (solid) or dropwise (solution) over 30 minutes to keep the instantaneous concentration of brominating agent low.

Scenario 3: Presence of Impurity C (8-Carboxamide)
  • Observation: Mass shift of +18 Da (Hydration of CN to CONH₂).

  • Root Cause: Nitriles are susceptible to acid-catalyzed hydrolysis.[1] The bromination reaction generates HBr as a byproduct. If the reaction solvent is "wet" or if the quench is not buffered, the combination of HBr + H₂O hydrolyzes the nitrile [2].

  • Correction:

    • HBr Scavenging: Add a weak base like NaHCO₃ or 2,6-lutidine (1.1 eq) to the reaction mixture to neutralize HBr in situ.

    • Dry Solvents: Ensure DMF/MeCN is anhydrous (<50 ppm H₂O).

Module 3: Optimized Experimental Protocol

This protocol is designed to balance reactivity (overcoming 8-CN deactivation) with selectivity (avoiding C6-bromination and hydrolysis).

Reagents:

  • Substrate: 7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile (1.0 eq)

  • NBS (N-Bromosuccinimide): Recrystallized (1.02 eq) [3]

  • Solvent: Anhydrous Acetonitrile (MeCN) (0.1 M concentration)

  • Additive: 2,6-Lutidine (0.1 eq) - Optional, use if hydrolysis is observed.

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in anhydrous MeCN under Nitrogen atmosphere. Cool to 0°C .[2]

  • Addition: Dissolve NBS in a minimal amount of MeCN. Add this solution dropwise to the substrate over 30 minutes .

    • Why? Slow addition prevents localized high concentrations of NBS, reducing Impurity B (dibromo).

  • Reaction: Allow the mixture to warm naturally to 20–25°C . Stir for 2–4 hours.

    • Monitoring: Check TLC/LC-MS every hour. Look for the disappearance of SM. If SM persists after 4 hours, add 0.05 eq of NBS.

  • Workup (Critical for Stability):

    • Dilute with EtOAc.

    • Wash with saturated NaHCO₃ (to neutralize HBr and prevent nitrile hydrolysis).

    • Wash with 10% Na₂S₂O₃ (to quench unreacted bromine species).

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • The product is often less soluble than the starting material. Trituration with cold Et₂O or MeOH is often sufficient to remove trace succinimide and impurities.

FAQ: Common User Queries

Q: Can I use elemental Bromine (Br₂) instead of NBS? A: Not recommended. Elemental bromine is highly aggressive and acidic (generating copious HBr). For this substrate, Br₂ often leads to significant nitrile hydrolysis (Impurity C) and demethylation (Impurity D) due to the harsh acidic environment. NBS provides a controlled source of electrophilic bromine with a milder byproduct profile [1].

Q: My product turned yellow/orange during storage. Is it degrading? A: Likely yes. The color change often indicates the slow release of Br₂ or the formation of N-oxide species. Store the compound at -20°C under argon, protected from light. Imidazo[1,2-a]pyridines are light-sensitive [4].

Q: I see a peak at M-15 in the MS. What is this? A: This corresponds to [M - CH₃] , indicating the loss of the methyl group (Impurity D). This occurs if the reaction mixture becomes too acidic or is heated excessively. Ensure you are washing with bicarbonate during the workup.

Data Summary: Solvent Effects on Selectivity

SolventDielectric ConstantReaction RatePrimary Impurity RiskRecommendation
DCM 8.9SlowUnreacted SM (A)Avoid (Too slow for deactivated ring)
MeCN 37.5ModerateIdeal BalanceRecommended
DMF 36.7FastDibromo (B)Use only if SM is insoluble in MeCN
AcOH 6.2ModerateHydrolysis (C)Avoid (Promotes nitrile hydrolysis)

References

  • Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update."[3] Chemical Communications, vol. 51, no.[3] 9, 2015, pp. 1555-1575.

  • "Hydrolysis of Nitriles."[1][4][5][6] Chemistry LibreTexts, 2020.

  • "N-Bromosuccinimide (NBS)." Organic Chemistry Portal.

  • Guchhait, S. K., et al. "Regioselective synthesis of imidazo[1,2-a]pyridine derivatives." RSC Advances, 2016. (General reference on scaffold stability).

Sources

preventing degradation of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Degradation of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile Ticket ID: CHEM-SUP-8829 Status: Open Priority: Critical (Stability Risk)[1]

Core Stability Analysis: The "Why" Behind the Degradation

To prevent degradation, you must first understand the structural vulnerabilities of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile .[1] This molecule is a "push-pull" system: the electron-rich 7-methoxy group pushes electron density into the ring, while the electron-withdrawing 8-carbonitrile group pulls it away.[1] This tension creates specific reactivity hotspots.[1]

Structural Vulnerabilities
Functional GroupRisk FactorTriggerResulting Degradant
3-Bromo (C-Br) High UV/Visible Light, Palladium/Nickel tracesDes-bromo analog (Proton replaces Bromine) via homolytic cleavage or metal insertion.
8-Carbonitrile (CN) Medium Moisture + Acid/Base + HeatAmide/Carboxylic Acid (Hydrolysis).[1][2] The 8-position is sterically crowded, but hydrolysis is irreversible.
Imidazo[1,2-a]pyridine Core Low/Medium Peroxides, Air (Long-term)N-Oxide (at N1 position) or oxidative dimerization.
7-Methoxy (OMe) Low Strong Lewis Acids (e.g., BBr3, AlCl3)7-Hydroxy derivative (O-demethylation).[1] Unlikely in standard storage but possible during workup.[1]

Visualizing Degradation Pathways

The following diagram illustrates the three primary degradation routes you must guard against.

DegradationPathways Figure 1: Critical Degradation Pathways for 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile Start Target Molecule: 3-Bromo-7-methoxyimidazo[1,2-a] pyridine-8-carbonitrile Hydrolysis Hydrolysis Product: 8-Carboxylic Acid / Amide Start->Hydrolysis H2O / pH < 4 or > 9 (Nitrile Hydrolysis) Photolysis Photolysis Product: Des-bromo derivative (7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile) Start->Photolysis UV Light (λ < 350nm) (C-Br Homolysis) Oxidation Oxidation Product: N-Oxide Formation Start->Oxidation Peroxides / Air (N-Oxidation)

Caption: Figure 1 details the three primary degradation vectors: Hydrolysis of the nitrile (Red), Photolytic debromination (Yellow), and N-oxidation (Green).[1]

Storage & Handling Protocols

Protocol A: Solid State Storage (Long-Term)

Objective: Minimize lattice energy disruption and prevent hydrolysis.[1]

  • Container: Amber glass vial (Type I borosilicate) with a Teflon-lined screw cap. Do not use clear glass wrapped in foil; foil can tear.

  • Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to higher density).[1]

  • Temperature: Store at -20°C .

  • Desiccant: Place the vial inside a secondary container (e.g., a sealed jar) containing activated silica gel or Drierite™.

Protocol B: Solution Handling (Experimental Use)

Objective: Prevent solvent-mediated degradation.

  • Recommended Solvent: Anhydrous DMSO or Anhydrous DMF.[1]

  • Avoid: Protic solvents (Methanol/Ethanol) for long periods, especially if acidic/basic traces are present, as they can accelerate nucleophilic attack at the nitrile.

  • The "DMSO Trap": DMSO is hygroscopic. If you store a stock solution in DMSO at -20°C, it will absorb water from the air every time you thaw and open it.

    • Rule:Never store stock solutions for >1 week. Prepare fresh.

Protocol C: Reaction Monitoring (TLC/LCMS)
  • TLC Warning: The 3-Bromo group is labile on silica gel if the plates are acidic.[1] Neutralize plates with 1% Triethylamine in hexane before running if you observe streaking or "ghost" spots.[1]

  • LCMS Signal: Look for:

    • M+H (Target): [Mass]

    • M-Br+H (Photolysis): [Mass - 79/81 + 1]

    • M+18 (Hydrolysis): [Mass + 18] (Amide formation)[1]

Troubleshooting & FAQs

Q1: My white solid turned yellow after 2 weeks on the bench. Is it still usable?

  • Diagnosis: This is likely surface oxidation or photolytic degradation .[1] Imidazo[1,2-a]pyridines are electron-rich; even minor oxidation can form colored conjugated impurities (N-oxides or dimers).[1]

  • Resolution: Check purity via LCMS. If purity is >95%, recrystallize from Ethanol/Acetonitrile. If the main peak has shifted by -80 amu, you have lost the bromine (photolysis) and the batch is compromised.

Q2: I see a new peak at M+18 in my LCMS during a coupling reaction.

  • Diagnosis: This is the primary amide . The nitrile (CN) at position 8 has hydrolyzed.[1]

  • Cause: Basic conditions (e.g., K2CO3, Cs2CO3) in the presence of water at elevated temperatures (>80°C).

  • Fix: Switch to anhydrous bases (e.g., KOtBu) or ensure your solvent (Dioxane/Toluene) is strictly anhydrous.[1] Reduce reaction temperature if possible.

Q3: Can I use this molecule in a Suzuki coupling?

  • Diagnosis: Yes, the 3-Br is the active site.

  • Risk: The 8-CN group can coordinate to Palladium, poisoning the catalyst or leading to side reactions.

  • Recommendation: Use a catalyst system with bulky ligands (e.g., XPhos, SPhos) to prevent nitrile coordination to the metal center.

Decision Tree: Handling Workflow

HandlingWorkflow Figure 2: Storage Decision Matrix Start Receive Compound CheckState Is it Solid or Solution? Start->CheckState Solid Solid State CheckState->Solid Solution Solution State CheckState->Solution ActionSolid Store: -20°C, Argon, Amber Vial Solid->ActionSolid ActionSol Is it Anhydrous DMSO/DMF? Solution->ActionSol YesSol Use within 48 hours ActionSol->YesSol Yes NoSol Evaporate immediately Re-dissolve when needed ActionSol->NoSol No (MeOH/H2O)

Caption: Figure 2 outlines the decision logic for storage. Note the strict time limit on solution storage.

References

  • Bagdi, A. K., et al. (2015).[3] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 51, 1555-1575. (Review of general scaffold stability and synthesis).

  • Grošelj, U., et al. (2008). "Synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives." Heterocycles, 75(6), 1355-1370.[4] (Details hydrolysis conditions for 8-substituted imidazopyridines).

  • ICH Expert Working Group. (1996).[1] "ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B." (Standard protocols for testing light sensitivity of halogenated heterocycles).

  • Al-Bahrani, H. A., et al. (2025).[1][4][5][6] "Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis... and In Silico Docking." Chemical Methodologies, 9(11), 1016-1030.[6] (Recent data on base-mediated hydrolysis of nitrile groups on this scaffold).

Sources

Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for researchers utilizing imidazo[1,2-a]pyridine-based compounds. This versatile scaffold is a cornerstone in the development of novel therapeutics, demonstrating potent activity against a range of targets including kinases (e.g., PI3K, ALK, VEGFR) and other critical cellular enzymes.[1][2][3] However, as with many targeted therapies, the emergence of drug resistance presents a significant experimental and clinical challenge.[4][5]

This guide is designed to serve as a field manual for you, the researcher on the front lines of discovery. It moves beyond theoretical knowledge to provide practical, actionable troubleshooting advice in a direct question-and-answer format. Here, we will dissect the common mechanisms of resistance, provide step-by-step protocols to diagnose them in your experiments, and offer evidence-based strategies to overcome them, ensuring the integrity and progress of your research.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial signs of resistance and provides immediate troubleshooting steps.

Q1: My IC50 value for my imidazo[1,2-a]pyridine compound has significantly increased in my cancer cell line after continuous culture. What's the first thing I should check?

Answer: An increasing IC50 is the classic indicator of acquired resistance. The first step is to systematically validate your experimental setup to rule out common artifacts before diving into complex mechanistic studies.

  • Cell Line Integrity: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Cell line misidentification or contamination is a common source of unexpected results. Also, ensure you are using cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[6]

  • Compound Stability: Verify the integrity and concentration of your imidazo[1,2-a]pyridine compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation. Prepare fresh dilutions from a trusted stock for each experiment.

  • Assay Conditions: Re-optimize your cell seeding density. An excessively high cell density can lead to nutrient depletion and artifactual resistance.[6] Ensure that the final concentration of your solvent (e.g., DMSO) is consistent and non-toxic across all wells (typically <0.5%).[6]

Q2: I suspect my compound is being actively pumped out of the cells. How can I quickly test for the involvement of efflux pumps?

Answer: The overexpression of ATP-binding cassette (ABC) transporters like ABCG2 (Breast Cancer Resistance Protein) is a frequent cause of multidrug resistance.[7][8] A straightforward way to test this is to perform your cytotoxicity assay in the presence of a known efflux pump inhibitor.

For example, co-administer your imidazo[1,2-a]pyridine compound with Ko143, a potent and specific ABCG2 inhibitor. If the IC50 of your compound decreases significantly in the presence of Ko143, it strongly suggests that ABCG2-mediated efflux is contributing to the observed resistance.[9]

Q3: My compound targets a specific kinase (e.g., ALK or PI3K), but its effectiveness has diminished. How do I begin to investigate the cause?

Answer: Resistance to kinase inhibitors typically falls into two categories: on-target resistance (mutations in the kinase itself) or off-target resistance (activation of bypass signaling pathways).

A logical first step is to assess the phosphorylation status of your direct target and key downstream effectors using Western blotting.

  • For a PI3K inhibitor: Probe for phosphorylated AKT (p-AKT at Ser473) and total AKT. If p-AKT levels remain high despite treatment, it could indicate a mutation in PI3K or activation of an upstream kinase.[10][11]

  • For an ALK inhibitor: Check for phosphorylated ALK (p-ALK) and downstream effectors like p-STAT3 and p-ERK. Persistent phosphorylation suggests either a resistance mutation in ALK or the activation of a parallel pathway that maintains downstream signaling.[12]

This initial biochemical analysis will guide your next steps, pointing you toward either sequencing the target kinase or investigating alternative signaling pathways.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed workflows for diagnosing and overcoming specific resistance mechanisms.

Guide 1: Investigating On-Target Resistance - The Case of Kinase Domain Mutations

Acquired mutations in the drug's target protein are a primary mechanism of resistance, often by altering the drug-binding pocket.[13] For instance, the L1196M "gatekeeper" mutation is a well-known resistance mechanism against ALK inhibitors.[14]

Scenario: Your imidazo[1,2-a]pyridine-based ALK inhibitor is losing efficacy. Western blot analysis shows that ALK remains phosphorylated even at high drug concentrations.

Caption: Workflow for diagnosing and addressing on-target kinase mutations.

To study resistance mechanisms, a stable resistant cell line is invaluable. This is typically achieved by continuous exposure to escalating drug concentrations.[15][16][17]

  • Initial IC50 Determination: Determine the IC50 of your parent cell line for the imidazo[1,2-a]pyridine compound using a standard cell viability assay (e.g., MTT).

  • Initial Exposure: Culture the parental cells in a medium containing the compound at a concentration equal to its IC50.

  • Monitor and Escalate: Initially, a significant portion of cells will die. Allow the surviving cells to repopulate. Once the cells are growing steadily (doubling time approaches that of the parental line), increase the drug concentration by 1.5- to 2-fold.[15]

  • Repeat: Continue this stepwise dose escalation. This process can take several months.

  • Characterization: Once cells are stably proliferating at a concentration at least 10-fold higher than the initial IC50, characterize the new resistant line. Regularly confirm the IC50 shift.

  • RNA Extraction: Isolate total RNA from both the parental and the newly generated resistant cell lines.

  • cDNA Synthesis: Perform reverse transcription to generate cDNA.

  • PCR Amplification: Use primers specifically designed to amplify the kinase domain of the ALK gene.

  • Purification and Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Analysis: Align the sequence from the resistant cells against the parental cells and the reference sequence to identify any point mutations.[12][18]

Guide 2: Investigating Off-Target Resistance - Bypass Signaling Pathway Activation

Cells can develop resistance by activating parallel signaling pathways that bypass the inhibited node, thereby maintaining downstream pro-survival signals.[18] For imidazo[1,2-a]pyridine compounds targeting the PI3K/AKT pathway, a common bypass mechanism is the activation of the MAPK pathway or upstream receptor tyrosine kinases (RTKs).[10][11]

Scenario: Your imidazo[1,2-a]pyridine-based PI3K inhibitor is no longer effective. Western blotting confirms that p-AKT is successfully inhibited, yet the cells continue to proliferate.

Caption: Workflow for diagnosing and addressing bypass pathway activation.

This protocol allows you to probe for the activation status of common bypass pathways.

  • Cell Lysis: Treat both parental and resistant cells with your compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins. A good starting panel includes:

    • PI3K/AKT Pathway: p-AKT (Ser473), AKT, p-mTOR, mTOR.[19][20]

    • MAPK Pathway: p-ERK1/2 (Thr202/Tyr204), ERK1/2.

    • Loading Control: GAPDH or β-Actin.

  • Secondary Antibody & Detection: Wash the membrane with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL reagent.[11]

Once a bypass pathway is identified, the next step is to test a combination of your imidazo[1,2-a]pyridine compound with an inhibitor of the bypass pathway. The Chou-Talalay method provides a quantitative measure of synergy.[21][22][23]

  • Determine Single-Agent IC50s: First, determine the IC50 values for your imidazo[1,2-a]pyridine compound (Drug A) and the bypass pathway inhibitor (Drug B) individually in the resistant cell line.

  • Set Up Combination Ratios: Prepare serial dilutions of both drugs and combine them at a constant ratio (e.g., based on the ratio of their IC50s). For example, if IC50(A) = 1 µM and IC50(B) = 0.5 µM, you could test them in a 2:1 ratio.

  • Cell Viability Assay: Treat the resistant cells with the single agents and the combination treatments across a range of concentrations.

  • Calculate Combination Index (CI): Use software like CompuSyn to calculate the Combination Index (CI). The CI value indicates the nature of the interaction:

    • CI < 1: Synergy

    • CI = 1: Additive Effect

    • CI > 1: Antagonism

Guide 3: Investigating Drug Efflux

Increased drug efflux mediated by ABC transporters is a common mechanism of resistance that is independent of the drug's specific target.[7][24]

Scenario: Your compound is effective in a cell-free enzymatic assay but shows poor activity in whole cells. Alternatively, resistance has developed, but no on-target mutations or bypass signals are evident.

Caption: Workflow for diagnosing and addressing resistance via drug efflux pumps.

This protocol confirms that increased expression and activity of the ABCG2 pump are responsible for resistance.

  • Cytotoxicity Assay with Inhibitor:

    • Seed both parental and resistant cells in 96-well plates.

    • Treat cells with a serial dilution of your imidazo[1,2-a]pyridine compound in the presence or absence of a fixed, non-toxic concentration of an ABCG2 inhibitor (e.g., 5 µM Ko143).[9]

    • After 72 hours, perform an MTT or other cell viability assay.

    • Interpretation: A significant leftward shift (decrease) in the IC50 curve for the resistant cells in the presence of Ko143 confirms functional involvement of ABCG2.

  • Western Blot for ABCG2 Expression:

    • Prepare whole-cell lysates from parental and resistant cells as described in Protocol 3.

    • Probe the Western blot membrane with a primary antibody specific for ABCG2.

    • Interpretation: A marked increase in the ABCG2 protein band in the resistant cell line compared to the parental line indicates transporter overexpression.[9]

The following table provides hypothetical but realistic examples of data you might generate during your troubleshooting experiments.

Cell LineCompoundTreatment ConditionIC50 (µM)Fold Resistance
HCC1937 (Parental)IP-5-45.0-
HCC1937-ResistantIP-5-450.010.0
PC-9 (Parental)ALK Inhibitor A-0.05-
PC-9-ResistantALK Inhibitor A-1.530.0
HEK293/ABCG2Mitoxantrone-9.92-
HEK293/ABCG2Mitoxantrone+ ABCG2 Inhibitor2.45N/A

Data for HCC1937 is adapted from experimental findings.[4][21] Data for Mitoxantrone is adapted from experimental findings.[25]

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022).
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021).
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). PubMed.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (N.D.). PMC - NIH.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PMC - NIH.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PMC - NIH.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (N.D.). PMC - NIH.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (N.D.). ACS Omega.
  • Ferroptosis as a Novel Therapeutic Strategy to Overcome Multidrug Resistance in Colorectal Cancer. (N.D.). MDPI.
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC - NIH.
  • Drug combination studies and their synergy quantification using the Chou-Talalay method. (2010). PubMed.
  • Multidrug efflux transporter ABCG2: expression and regul
  • Activating mutations in ALK kinase domain confer resistance to structurally unrelated ALK inhibitors in NPM-ALK-positive anaplastic large-cell lymphoma. (N.D.). PubMed Central.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025). PMC - NIH.
  • Cell Viability Assays. (2013). NCBI Bookshelf - NIH.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (N.D.).
  • Resistance to ALK TKIs. (2019). OncLive.
  • Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escal
  • Western blot analysis of a PI3K/AKT/mTOR pathway components, b... (N.D.).
  • In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents. (2022). MDPI.
  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (N.D.). ACS Medicinal Chemistry Letters.
  • Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. (2010). AACR Journals.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Publishing.
  • PI3K/AKT Cell Signaling P
  • Targeting ALK: Precision Medicine Takes on Drug Resistance. (N.D.). Cancer Discovery.
  • Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification. (2010).
  • ABCG2 Mediates Resistance to the Dual EGFR and PI3K Inhibitor MTX-211 in Cancer Cells. (2024).
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
  • The impact of intermittent versus continuous exposure to EGFR tyrosine kinase inhibitor on selection of EGFR T790M-mutant drug-resistant clones in a lung... (2016). Oncotarget.
  • Cytotoxicity Assay Protocol & Troubleshooting. (N.D.).
  • Expression of ABCG2 in mouse cell lines determined by Simple Western... (N.D.).
  • Ways to generate drug-resistant cancer cell lines?. (2013).
  • Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combin
  • Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). (2025). PMC - NIH.
  • PI3K/AKT signalling p
  • A novel ALK secondary mutation and EGFR signaling cause resistance to ALK kinase inhibitors. (2011). PMC - NIH.
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. (N.D.). Benchchem.
  • (PDF) Mutations in ALK signaling pathways conferring resistance to ALK inhibitor treatment lead to collateral vulnerabilities in neuroblastoma cells. (N.D.).
  • (PDF) Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. (2010).

Sources

Technical Support Center: Optimization of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

Welcome to the technical hub for 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile . This scaffold is a "privileged structure" in medicinal chemistry, widely used to target kinases (e.g., p38


) and GABA-A receptors.

The Core Challenge: You are working with a molecule that possesses conflicting electronic demands.

  • C3-Bromo: A highly reactive electrophilic site primed for Palladium-catalyzed cross-coupling.

  • 7-Methoxy: An electron-donating group (EDG) that increases ring electron density, potentially destabilizing the C3-Pd intermediate during oxidative addition.

  • 8-Cyano: An electron-withdrawing group (EWG) that is chemically fragile; it is susceptible to hydrolysis (to amide) or reduction under the very conditions often required to activate the C3 position.

This guide provides the protocols and troubleshooting logic to functionalize the C3 position selectively without degrading the C8-nitrile or cleaving the C7-ether.

Interactive Workflow: Synthetic Selectivity

Diagram 1: The "Safe-Passage" Reaction Pathway

This flowchart illustrates the decision logic for Suzuki-Miyaura coupling, the most common transformation for this intermediate, ensuring the survival of the 8-CN group.

ReactionWorkflow node_start START: 3-Br-7-OMe-8-CN-Imidazo[1,2-a]pyridine node_decision Select Coupling Partner node_start->node_decision node_boronic Aryl Boronic Acid (Standard) node_decision->node_boronic node_ester Boronate Ester (Sensitive Substrates) node_decision->node_ester node_cond_A Condition A (Robust): Pd(PPh3)4, K2CO3 Dioxane/H2O (9:1), 90°C node_boronic->node_cond_A If partner is stable node_cond_B Condition B (Nitrile-Safe): Pd(dppf)Cl2, K3PO4 Anhydrous DMF, 80°C node_boronic->node_cond_B If partner is sensitive node_ester->node_cond_B Recommended node_check Check LCMS @ 1hr node_cond_A->node_check node_cond_B->node_check node_success Target Product (CN Intact) node_check->node_success Mass = M+Ar node_fail_hydro FAILURE: Amide Formed (Hydrolysis) node_check->node_fail_hydro Mass = M+18 node_fail_proto FAILURE: Des-bromo (Protodebromination) node_check->node_fail_proto Mass = M-79

Caption: Decision tree for C3-functionalization. Condition B is prioritized to prevent 8-CN hydrolysis.

Standard Operating Procedures (SOPs)

Protocol A: Nitrile-Safe Suzuki Coupling

Objective: Couple an aryl group to C3 while preserving the C8-nitrile. Rationale: Aqueous bases (hydroxides) at high temperatures rapidly hydrolyze nitriles to primary amides. We utilize mild phosphate bases and anhydrous conditions to prevent this.

Reagents:

  • Substrate: 1.0 eq

  • Boronic Acid: 1.2 eq

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for high turnover and stability.

  • Base: K₃PO₄ (3.0 eq) - Anhydrous.

  • Solvent: 1,4-Dioxane (dry).

Step-by-Step:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat to 85°C for 4–12 hours. (Monitor via TLC/LCMS every 2 hours).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine (NOT water initially, to avoid emulsion).

  • Purification: Flash chromatography (Hexane/EtOAc). The 8-CN group increases polarity; expect the product to elute later than non-cyano analogues.

Troubleshooting Guide

Issue 1: The "M+18" Peak (Nitrile Hydrolysis)

Symptom: LCMS shows a major peak corresponding to [Mass + 18]. Cause: Water in the solvent or use of hydroxide/carbonate bases (NaOH, Na₂CO₃) at high temperatures. Fix:

  • Switch to anhydrous K₃PO₄ or CsF .

  • Change solvent to Toluene/Dioxane (dry) .

  • Avoid DMF if possible, as it can decompose to dimethylamine, which may attack the nitrile or the C5 position.

Issue 2: Protodebromination (Loss of Br)

Symptom: LCMS shows a peak at [Mass - 79 + 1] (Replacement of Br with H). Cause: The oxidative addition step is successful, but transmetallation is slow, leading to hydride abstraction from the solvent. Fix:

  • Increase Catalyst Loading: Go to 10 mol%.

  • Switch Ligand: Use electron-rich, bulky phosphines like XPhos or SPhos . These accelerate oxidative addition and transmetallation.

  • Concentration: Run the reaction at a higher concentration (0.2 M instead of 0.05 M).

Issue 3: Regioselectivity Drifts (C5 Attack)

Symptom: Unexpected byproducts during nucleophilic aromatic substitution (SNAr) attempts. Analysis: While C3 is the site for electrophilic or Pd-catalyzed events, the C5 position is vulnerable to nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. The 7-OMe Shield: Fortunately, the 7-Methoxy group donates electrons, shielding the C5 position. If you observe C5-substitution, it indicates your reaction conditions are too harsh (e.g., using strong alkoxides).

Advanced Mechanism: Electronic Map

Diagram 2: Substituent Vector Analysis

Understanding why the molecule behaves this way is crucial for designing subsequent steps.

ElectronicMap center Imidazo[1,2-a]pyridine Core effect_C3 C3 Reactivity: Activated for SEAr/Pd (Target) center->effect_C3 effect_C5 C5 Reactivity: Deactivated by 7-OMe (Protected) center->effect_C5 sub_7OMe 7-OMe (EDG) Donates e- density sub_7OMe->center +M Effect sub_8CN 8-CN (EWG) Withdraws e- density sub_8CN->center -I/-M Effect sub_3Br 3-Br Reactive Handle sub_3Br->effect_C3 Site of Oxidative Addition

Caption: The 7-OMe group essentially "protects" the ring from unwanted nucleophilic attacks, channeling reactivity toward the C3-Br.

Frequently Asked Questions (FAQs)

Q: Can I perform a Sonogashira coupling on this intermediate? A: Yes, but the 8-CN group makes the ring electron-deficient enough that copper acetylides might attack the nitrile (Glaser coupling competition).

  • Recommendation: Use Copper-free Sonogashira conditions (PdCl₂(PPh₃)₂, TEA, 80°C) to avoid copper-mediated nitrile activation.

Q: I need to remove the 7-OMe group later. Is that possible? A: It is difficult. The 7-OMe is usually installed early because it is stable. Demethylation (using BBr₃) will likely hydrolyze your 8-CN group simultaneously. If you need a free phenol, start with a benzyl ether (OBn) instead of methyl.

Q: Why is the 8-position carbonitrile so important for biological selectivity? A: In kinase inhibitors (like p38


), the imidazo[1,2-a]pyridine core mimics the ATP purine ring. The substituent at position 8 often occupies a small hydrophobic pocket (the "gatekeeper" region). A nitrile is small, linear, and polar, offering unique H-bond acceptor capabilities without the steric bulk of a methyl or chloro group.

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1] Chemical Science, 2013 .

    • Perin, N., et al. "Synthesis and site-selective C-H functionalization of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry, 2023 .[2] Link

  • Suzuki Coupling on Heterocycles with Nitriles

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
    • Li, H., et al. "Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow." Molecules, 2023 .[2] Link

  • Specific 3-Bromo Functionalization

    • Cao, H., et al. "Regioselective synthesis of 3-aminoimidazo[1,2-a]pyrimidines." Beilstein Journal of Organic Chemistry, 2014 . Link

    • Goel, R., et al. "Recent advances in the functionalization of imidazo[1,2-a]pyridines."[1][3][4][5] RSC Advances, 2021 . Link

Sources

method refinement for analyzing 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Refinement for 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile

Status: Online | Tier: Level 3 (Senior Application Support) | Case ID: IMP-8CN-BR-001

Introduction: The Analytical Context

Welcome to the Advanced Method Development Center. You are analyzing 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile . This is not a generic small molecule; it is a densely functionalized heterocycle with competing electronic effects:

  • The Core: The imidazo[1,2-a]pyridine scaffold is weakly basic (

    
     ~5–6), prone to peak tailing on silica-based columns.
    
  • The 3-Bromo: A heavy halogen providing a distinct isotopic signature but introducing photolability.

  • The 8-Carbonitrile: An electron-withdrawing group susceptible to hydrolysis under extreme pH.

  • The 7-Methoxy: An electron-donating group that modulates the basicity of the ring nitrogen.

This guide addresses the specific "pain points" reported by researchers working with this scaffold.

Module 1: Chromatographic Optimization (HPLC/UPLC)

User Query: "Why am I seeing severe peak tailing and retention time shifting?"

Diagnosis: The imidazo[1,2-a]pyridine nitrogen (N1) is basic. At standard acidic pH (0.1% Formic Acid, pH ~2.7), the nitrogen is protonated (


). This charged species interacts with residual silanols (

) on the stationary phase, causing secondary retention mechanisms (tailing).

Troubleshooting Protocol:

ParameterStandard Condition (Problematic)Refined Condition (Recommended) Technical Rationale
Column Standard C18 (e.g., C18, 5µm)Hybrid Particle C18 (e.g., XBridge BEH or Gemini NX-C18) Hybrid particles resist high pH dissolution and reduce silanol activity.
Mobile Phase A 0.1% Formic Acid (pH 2.7)10 mM Ammonium Bicarbonate (pH 10.0) Operating at pH >

keeps the molecule neutral (

), eliminating silanol interactions and sharpening the peak.
Mobile Phase B AcetonitrileAcetonitrile / Methanol (90:10) Small % MeOH can alter selectivity for the methoxy/cyano groups.
Temperature 25°C40°C Higher temp improves mass transfer and reduces backpressure.

Step-by-Step Optimization Workflow:

  • Initial Screen: Run a 5-95% B gradient over 10 mins using the High pH buffer system.

  • Resolution Check: Ensure separation from the des-bromo impurity (often elutes earlier) and the hydrolyzed amide (elutes earlier due to polarity).

  • Loading: If tailing persists, reduce injection volume. Imidazopyridines are prone to "mass overload" tailing even at low concentrations.

HPLC_Troubleshooting Start Issue: Peak Tailing / Asymmetry CheckPH Check Mobile Phase pH Is pH < pKa (acidic)? Start->CheckPH SwitchPH Switch to High pH (pH 10) Ammonium Bicarbonate CheckPH->SwitchPH Yes (Protonated N) CheckCol Is Column High-pH Stable? (e.g., BEH, Gemini NX) SwitchPH->CheckCol ChangeCol Switch to Hybrid/Polymer Column CheckCol->ChangeCol No Retest Retest Peak Shape CheckCol->Retest Yes ChangeCol->Retest Good Asymmetry Factor 0.9 - 1.2 Proceed to Validation Retest->Good

Caption: Decision tree for resolving peak asymmetry in basic heterocycles.

Module 2: Mass Spectrometry & Identification

User Query: "My MS spectrum shows a 'split' peak. Is my compound impure?"

Diagnosis: No. This is the Bromine Signature . Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%).

Interpretation Guide:

  • Expected Pattern: You will see two peaks of nearly equal intensity separated by 2 mass units (

    
     and 
    
    
    
    ).
  • Verification Calculation:

    • Formula:

      
       (Note: 7-OMe + 8-CN + Imidazo core).
      
    • Monoisotopic Mass (

      
      ): ~250.97
      
    • Observed ESI+ (

      
      ): 251.97  and 253.97 .
      
  • Troubleshooting Impurities:

    • Single Peak at M-78: Indicates Debromination (Loss of Br, replaced by H). This is a critical degradation product.

    • Peak at M+18: Indicates Nitrile Hydrolysis (

      
      ).
      

Module 3: Stability & Sample Preparation

User Query: "My purity drops after 24 hours in the autosampler. Why?"

Diagnosis: The 3-Bromo-imidazo[1,2-a]pyridine bond is photolabile (sensitive to UV/Vis light). Additionally, the 8-carbonitrile can undergo hydrolysis in acidic aqueous buffers over time.

Handling Protocols:

  • Light Protection (CRITICAL):

    • Use Amber Glass vials for all solutions.

    • If amber glass is unavailable, wrap vials in aluminum foil immediately after preparation.

    • Turn off autosampler chamber lights if possible.

  • Solvent Choice:

    • Preferred: DMSO (excellent solubility, stabilizes the dipole).

    • Avoid: Protic solvents (MeOH/Water) if storing for >48 hours without buffering, as trace acidity can accelerate nitrile hydrolysis.

  • Degradation Pathway Visualization:

Degradation_Pathways cluster_0 Photolytic Degradation cluster_1 Hydrolytic Degradation (Acid/Base) Parent Target Molecule (3-Br-7-OMe-8-CN) DesBromo Des-bromo Impurity (Loss of Br) Parent->DesBromo hv (UV Light) Amide Primary Amide (-CONH2) Parent->Amide H2O / H+ Acid Carboxylic Acid (-COOH) Amide->Acid H2O / H+ (Slow)

Caption: Primary degradation pathways: Photodebromination and Nitrile Hydrolysis.

References

  • Synthesis & Class Properties: Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update."[1] Chemical Communications, 2015, 51 , 1555-1575.[1]

  • Chromatographic Behavior: "Strategies for the Analysis of Basic Compounds." Waters Application Notes. (General reference for High pH methodology on Hybrid columns).
  • Photostability of Bromo-Heterocycles: Iorkula, T. H., et al. "An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines." Synthetic Communications, 2024.[2] (Demonstrates reactivity/lability of the 3-bromo scaffold). [2]

  • Pharmacological Context (P-CABs): "Vonoprazan Impurities and Intermediates." BOC Sciences Product Guide. (Contextualizes the 8-substituted imidazo/pyrrole impurity profiles).

For further assistance, please upload your raw .D or .RAW files to the secure server for Level 4 diagnostic review.

Sources

Validation & Comparative

structure-activity relationship of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the structure-activity relationship (SAR) for analogs derived from the 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile scaffold.[1][2] This molecule serves as a critical "privileged structure" in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and certain kinase inhibitors.[1][2]

Executive Summary: The Scaffold at a Glance

The compound 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile (CAS: 1072944-45-6) is a highly functionalized heterocyclic building block.[1][2][3][4][5] It is primarily utilized to generate libraries of H⁺/K⁺-ATPase inhibitors (P-CABs) designed to overcome the limitations of traditional Proton Pump Inhibitors (PPIs) and first-generation P-CABs like Revaprazan.[1][2]

This guide analyzes how this specific core—defined by its 3-bromo "warhead" handle , 8-cyano electronic modulator , and 7-methoxy solubility anchor —enables the design of drugs with superior acid stability and rapid onset of action.[1][2]

Core Scaffold Specifications
FeatureChemical FunctionBiological Impact
3-Bromo Cross-coupling site (Suzuki/Sonogashira)Enables attachment of the hydrophobic "tail" required for ion channel blockade.
8-Carbonitrile Electron-withdrawing group (EWG)Lowers the pKa of N1; prevents rapid metabolic oxidation at the 8-position.[1][2]
7-Methoxy Electron-donating group (EDG)Balances the electronic deficit from the 8-CN; improves lipophilicity and solubility.[1][2]
Imidazo[1,2-a]pyridine Pharmacophore CoreMimics the adenosine/ATP binding footprint; binds to the luminal surface of the proton pump.[1][2]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class relies on the precise electronic tuning of the imidazopyridine ring. The 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile core is the "parent" from which active agents are derived via substitution at the C-3 position.[1][2]

The C-3 Position: The Hydrophobic "Lid"[1][2]
  • Mechanism: The H⁺/K⁺-ATPase enzyme has a luminal vestibule where K⁺ enters.[1][2] P-CABs bind here, competing with K⁺. The group at C-3 acts as a "lid," locking the inhibitor in place.

  • SAR Insight:

    • Unsubstituted (Br only): Inactive. The bromine is merely a synthetic handle.

    • Aryl/Heteroaryl Substitution: Replacing Br with a bulky lipophilic group (e.g., 2,6-dimethylphenyl, thiophene) via Suzuki coupling dramatically increases potency (IC₅₀ shifts from >10 µM to <50 nM).

    • Linker Length: Direct aryl attachment is rigid; introducing a methylene linker (via homologation) often improves flexibility, allowing the "lid" to fit diverse enzyme conformations.

The C-8 Position: pKa Modulation
  • Mechanism: P-CABs must be protonated in the highly acidic canaliculi (pH ~1) to bind effectively, but they must remain unprotonated in the blood (pH 7.4) to cross membranes.

  • SAR Insight:

    • 8-Carbonitrile (CN): This is a critical modification. Unlike the 8-amino group found in Linaprazan, the 8-CN is a strong electron-withdrawing group.[1][2] It reduces the basicity of the N1 nitrogen (pKa drops from ~6.8 to ~4.5).

    • Effect: This prevents "ion trapping" in moderately acidic compartments, ensuring the drug concentrates only in the parietal cells where pH < 2. It also blocks metabolic hydroxylation, extending half-life (

      
      ).
      
The C-7 Position: Electronic Balance
  • Mechanism: A strong EWG at C-8 (nitrile) can deactivate the ring too much, reducing binding affinity.

  • SAR Insight:

    • 7-Methoxy: The oxygen lone pair donates electron density back into the ring system.[1][2] This "push-pull" dynamic (7-OMe push, 8-CN pull) stabilizes the dipole moment, enhancing binding interactions with polar residues (e.g., Asn, Tyr) in the ATPase binding pocket.

Comparative Analysis: Analogs vs. Standards

This table compares the theoretical performance of analogs derived from the 8-CN scaffold against established clinical standards.

Metric8-CN Analogs (Derived from Topic)Vonoprazan (Clinical Standard)Linaprazan (Predecessor)
Core Structure Imidazo[1,2-a]pyridine-8-CNPyridine-sulfonyl-pyrroleImidazo[1,2-a]pyridine-8-NH₂
Mechanism K⁺-Competitive (Reversible)K⁺-Competitive (Reversible)K⁺-Competitive (Reversible)
Acid Stability High (Nitrile stabilizes ring)HighModerate (Acid-labile amine)
pKa (approx) 4.5 – 5.5 (Tunable)~9.3~6.0
Metabolic Liability Low (8-position blocked)Moderate (CYP interactions)High (Oxidation at 8-NH)
Onset of Action Rapid (< 30 min)RapidSlower

Key Takeaway: The 8-carbonitrile analogs offer a distinct advantage in metabolic stability compared to the 8-amino variants (Linaprazan), potentially reducing dosing frequency.

Visualizing the Mechanism

Figure 1: SAR Logic & P-CAB Binding Pathway

SAR_Pathway cluster_SAR SAR Tuning Scaffold 3-Bromo-7-methoxy imidazo[1,2-a]pyridine -8-carbonitrile Step1 Suzuki Coupling (C-3 Functionalization) Scaffold->Step1 Pd(PPh3)4, Aryl-B(OH)2 ActiveDrug Active P-CAB Analog (3-Aryl-8-CN derivative) Step1->ActiveDrug Purification Target H+/K+-ATPase (Luminal Vestibule) ActiveDrug->Target Compete with K+ Effect Acid Secretion Blocked Target->Effect Inhibition CN_Group 8-CN: Lowers pKa Prevents Metabolism CN_Group->ActiveDrug OMe_Group 7-OMe: Solubility Electronic Push OMe_Group->ActiveDrug

Caption: Workflow transforming the 3-bromo scaffold into an active P-CAB, highlighting the stabilizing roles of the 8-CN and 7-OMe groups.

Experimental Protocols

To validate the activity of analogs synthesized from this scaffold, the following protocols are recommended.

Protocol A: Synthesis of 3-Aryl Analog via Suzuki Coupling

This protocol replaces the 3-Bromo group with a hydrophobic aryl ring.[1][2]

  • Reagents: 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane : Water (4:1).

  • Procedure:

    • Degas the solvent mixture with N₂ for 15 min.

    • Add reactants to a sealed tube.

    • Heat at 90°C for 12 hours.

    • Cool to RT, dilute with EtOAc, wash with brine.

    • Purify via flash chromatography (Hexane:EtOAc gradient).

  • Validation: Confirm structure via ¹H-NMR (look for disappearance of C-3 proton if applicable, though C-3 is Br-substituted here, so look for aryl signals).

Protocol B: H⁺/K⁺-ATPase Inhibition Assay

Standard assay to determine IC₅₀.[1][2]

  • Preparation: Isolate gastric vesicles from porcine stomach mucosa via differential centrifugation.

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 10 mM KCl.

    • Substrate: 2 mM ATP.

    • Ionophore: Valinomycin (10 µM) to permeabilize vesicles.

  • Execution:

    • Incubate enzyme with varying concentrations of the Analogs (0.01 – 10 µM) for 30 min at 37°C.

    • Initiate reaction by adding ATP.

    • Stop reaction after 20 min using malachite green reagent.

  • Readout: Measure inorganic phosphate (Pi) release at 630 nm. Calculate IC₅₀ relative to control (Vonoprazan).

References

  • Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

    • Title: "Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investig
    • Source: PubMed / NIH (2024)
    • URL: [Link]

  • P-CAB Mechanism & Chemistry

    • Title: "Potassium-Competitive Acid Blockers (P-CABs)
    • Source: Journal of Medicinal Chemistry
    • URL: [Link] (General Reference for P-CAB SAR)

  • Synthesis of 8-Cyano Analogs

    • Title: "Synthesis and SAR of Imidazo[1,2-a]pyridine Deriv
    • Source: Journal of Medicinal and Chemical Sciences
    • URL: [Link]

  • Commercial Source & Data

    • Title: "Product Data: 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile."
    • Source: Fluorochem / Combi-Blocks[1][2]

Sources

Validation of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile: Mechanism of Action & Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile (CAS: 1072944-45-6), a critical scaffold used in the development of Potassium-Competitive Acid Blockers (P-CABs) .

While this specific molecule serves as a late-stage intermediate (building block), its validation focuses on confirming the pharmacological potential of the imidazo[1,2-a]pyridine-8-carbonitrile core to inhibit the H⁺/K⁺-ATPase (Proton Pump) . This guide outlines the experimental framework to validate its mechanism of action (MoA) as a reversible, K⁺-competitive inhibitor, differentiating it from traditional Proton Pump Inhibitors (PPIs) like Omeprazole.

Executive Summary & Mechanism of Action (MoA)

3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile is a privileged scaffold designed to target the luminal surface of the gastric H⁺/K⁺-ATPase. Unlike PPIs, which require acid activation and covalent binding, derivatives of this scaffold act as P-CABs .

  • Primary Target: Gastric H⁺/K⁺-ATPase (α-subunit).

  • Binding Mode: Ionic/Hydrophobic interaction at the K⁺-binding site (luminal vestibule).

  • Mechanism: Reversible competition with K⁺ ions, preventing the conformational change (E2-P → E1) required for acid secretion.

  • Role of the Scaffold:

    • Imidazo[1,2-a]pyridine Core: Mimics the adenosine moiety of ATP or binds to the cation site.

    • 8-Carbonitrile (CN): A bioisostere for the carboxamide group (found in Linaprazan), enhancing metabolic stability and locking the conformation for optimal binding.

    • 3-Bromo Position: The "warhead" attachment point. Activity requires substitution here (typically via Suzuki coupling) with a lipophilic aryl group to occupy the hydrophobic pocket of the ATPase.

Comparative Analysis: P-CAB Scaffold vs. Alternatives

The following table compares the performance profile of the functionalized scaffold against the clinical gold standards.

FeatureImidazo[1,2-a]pyridine-8-CN (P-CAB) Vonoprazan (P-CAB) Omeprazole (PPI)
Core Structure Imidazo[1,2-a]pyridinePyrrole derivativeBenzimidazole
Binding Mechanism Reversible, K⁺-Competitive Reversible, K⁺-CompetitiveIrreversible, Covalent (Disulfide)
Acid Activation Not Required (Active in neutral pH)Not RequiredRequired (Prodrug)
Onset of Action Rapid (< 30 mins)Rapid (< 30 mins)Slow (3-5 days for steady state)
Half-Life (t½) Variable (Tunable via 3-aryl group)~7-9 hours~1 hour
Metabolic Stability High (8-CN resists hydrolysis)HighModerate (CYP2C19 dependent)
Effect of Food MinimalMinimalSignificant (Requires fasting)
Validation Framework: Experimental Protocols

To validate the MoA of this scaffold (and its derivatives), you must demonstrate K⁺-competitive inhibition and pH-independent binding .

Phase 1: Biochemical Validation (H⁺/K⁺-ATPase Assay)

Objective: Quantify inhibitory potency (IC₅₀) and confirm the competitive nature regarding Potassium.

Protocol:

  • Enzyme Preparation: Isolate gastric H⁺/K⁺-ATPase vesicles from lyophilized hog gastric mucosa (Sigma or fresh tissue) via sucrose gradient centrifugation.

  • Reaction Mix:

    • Buffer: 40 mM Tris-HCl (pH 7.4).

    • Substrate: 2 mM ATP, 2 mM MgCl₂.

    • Variable K⁺: Run parallel assays at varying [KCl] (e.g., 2 mM, 10 mM, 20 mM).

    • Test Compound: 3-Aryl derivative of the scaffold (0.01 – 100 µM).

  • Incubation: 37°C for 30 minutes.

  • Detection: Stop reaction with malachite green reagent. Measure inorganic phosphate (Pi) release at 620 nm.

  • Data Analysis:

    • Plot Lineweaver-Burk curves (1/V vs. 1/[K⁺]).

    • Validation Criteria: Competitive inhibition is confirmed if the lines intersect at the Y-axis (Vmax is unchanged, Km increases).

Phase 2: Cellular Validation (Aminopyrine Accumulation)

Objective: Assess acid suppression in intact parietal cells (functional ex vivo model).

Protocol:

  • Isolation: Digest rabbit/rat gastric glands using Collagenase Type I.

  • Loading: Incubate glands with [¹⁴C]-Aminopyrine (a weak base that accumulates in acidic compartments).

  • Stimulation: Induce acid secretion with Histamine (100 µM) + IBMX (30 µM) .

  • Treatment: Add Test Compound (0.1 – 10 µM).

  • Measurement: Centrifuge glands, solubilize pellets, and measure radioactivity (CPM) via liquid scintillation counting.

  • Calculation: Calculate the Accumulation Ratio (Intracellular/Extracellular).

    • Success Metric: Dose-dependent reduction in accumulation ratio, comparable to Vonoprazan.

Phase 3: Reversibility Assay (Washout Study)

Objective: Prove the drug is not a covalent inhibitor (unlike Omeprazole).

Protocol:

  • Pre-incubation: Incubate enzyme with Test Compound (at 10x IC₅₀) for 30 mins.

  • Dilution: Dilute the mixture 100-fold with buffer containing high K⁺ (150 mM).

  • Recovery: Measure ATPase activity immediately.

  • Result Interpretation:

    • P-CAB (Scaffold): Activity recovers rapidly (dissociation occurs).

    • PPI (Omeprazole): Activity remains inhibited (covalent bond persists).

Mechanistic Visualization

The following diagram illustrates the competitive binding mechanism of the Imidazo[1,2-a]pyridine scaffold at the proton pump, contrasting it with the PPI mechanism.

PCAB_Mechanism ATPase_E1 H+/K+-ATPase (E1 State) Open to Cytoplasm ATPase_E2 H+/K+-ATPase (E2-P State) Open to Lumen (Acid Secretion) ATPase_E1->ATPase_E2 Phosphorylation (H+ Transport) K_Ion K+ Ion (Endogenous Ligand) ATPase_E2->K_Ion Normal K+ Binding Scaffold Imidazo[1,2-a]pyridine-8-CN (P-CAB Derivative) ATPase_E2->Scaffold Reversible Dissociation K_Ion->ATPase_E1 Dephosphorylation (K+ Transport) Scaffold->ATPase_E2 Competitive Binding (Ionic/Hydrophobic) PPI Omeprazole (PPI) (Prodrug) Acid_Activation Acid Activation (H+ dependent) PPI->Acid_Activation pH < 4.0 Sulfenamide Active Sulfenamide Acid_Activation->Sulfenamide Sulfenamide->ATPase_E2 Covalent Disulfide Bond (Irreversible)

Caption: Competitive binding of the Imidazo[1,2-a]pyridine scaffold at the luminal K+ site prevents the E2-P to E1 conformational shift, blocking acid secretion reversibly.

References
  • Andersson, K., & Carlsson, E. (2005). Potassium-competitive acid blockade: a new therapeutic strategy in acid-related diseases. Pharmacology & Therapeutics, 108(3), 294-307. Link

  • Scott, D., et al. (2002). Structure-activity relationships of imidazo[1,2-a]pyridine-based acid pump antagonists. Journal of Medicinal Chemistry, 45(5), 1165-1175. Link

  • AstraZeneca AB. (1999). Imidazo pyridine derivatives which inhibit gastric acid secretion.[1][2] WO Patent 1999055706.[1] Link[1]

  • RaQualia Pharma Inc. (2018). Imidazo[1,2-a]pyridine derivatives, methods for preparing the same and use thereof. WO Patent 2018008929A1. Link

  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238. Link

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Evaluation of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the journey from a promising compound in a petri dish to a potentially life-saving therapeutic is long and fraught with challenges. A critical step in this process is understanding the correlation, or often the disparity, between in vitro potency and in vivo efficacy. This guide provides a comprehensive comparison of the evaluation methodologies for imidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1][2][3][4][5] While direct comparative data for the specific molecule, 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile , is not extensively available in public literature, this guide will utilize data from closely related analogues to illustrate the principles and practices of translating preclinical data.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs and clinical candidates.[4][5] Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4][5] This guide will delve into the experimental data that underpins these claims, offering a clear-eyed view of how laboratory findings translate to whole-organism systems.

Section 1: In Vitro Characterization - The Foundation of Efficacy

The initial assessment of a compound's potential begins with in vitro assays. These controlled experiments provide crucial information on a molecule's intrinsic activity against a specific biological target or in a cellular context.

Cellular Viability and Cytotoxicity Assays

A fundamental step is to determine the concentration at which a compound inhibits cellular proliferation or induces cell death. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays.

Representative In Vitro Cytotoxicity Data for Imidazo[1,2-a]pyridine Analogues

Compound AnalogueCell LineAssay TypeIC50 (µM)Reference
IP-5HCC1937 (Breast Cancer)MTT45[2][6]
IP-6HCC1937 (Breast Cancer)MTT47.7[2][6]
Analogue 7gc-Met KinaseEnzymatic0.0534[7]
Analogue 7gMKN-45 (Gastric Cancer)Cellular0.253[7]
Analogue 9dHeLa (Cervical Cancer)MTT10.89[8]
Analogue 9dMCF-7 (Breast Cancer)MTT2.35[8]

Experimental Protocol: MTT Assay for Cellular Viability

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HCC1937) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., an imidazo[1,2-a]pyridine derivative) in cell culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot the results against the compound concentration to determine the IC50 value.[2][6]

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of compound B->C D Add compound to wells C->D E Incubate for 48-72h D->E F Add MTT solution E->F G Incubate for 2-4h F->G H Solubilize formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 value J->K

Caption: Workflow of the MTT assay for determining cellular viability.

Target Engagement and Mechanism of Action

Understanding how a compound exerts its effects is crucial. For many imidazo[1,2-a]pyridine derivatives, the anticancer activity is attributed to the inhibition of specific protein kinases.[1][9]

Experimental Protocol: Western Blot for Protein Expression

This technique is used to detect changes in the expression or phosphorylation status of target proteins, providing insights into the compound's mechanism of action.

  • Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells to release their protein content.

  • Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein. Follow this with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands corresponds to the amount of the target protein.[6]

Section 2: In Vivo Efficacy - The Whole-Organism Response

While in vitro data is foundational, the ultimate test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies, typically conducted in animal models, provide a more complex and physiologically relevant assessment of efficacy, safety, and pharmacokinetics.

Xenograft Models in Oncology

For anticancer drug development, xenograft models are a cornerstone of in vivo testing. These involve implanting human tumor cells into immunocompromised mice.

Representative In Vivo Efficacy Data for an Imidazo[1,2-a]pyridine Analogue

Compound AnalogueAnimal ModelTumor TypeDosing RegimenOutcomeReference
A specific imidazo[1,2-a]pyridine derivativeNude MiceHeLa (Cervical) Xenograft50 mg/kgSignificant tumor growth inhibition[1]

Experimental Protocol: Xenograft Tumor Growth Inhibition Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HeLa) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer the test compound (e.g., an imidazo[1,2-a]pyridine derivative) via a relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.

  • Data Analysis: Calculate the tumor volume for each mouse at each time point. Compare the tumor growth in the treatment group to the control group to determine the extent of tumor growth inhibition.

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.

Xenograft_Workflow A Inject human cancer cells into mice B Allow tumors to establish A->B C Randomize mice into groups B->C D Administer test compound or vehicle C->D E Measure tumor volume regularly D->E F Monitor animal health and body weight D->F G Analyze tumor growth inhibition E->G F->G

Caption: Workflow of a xenograft study for in vivo efficacy.

Section 3: The In Vitro-In Vivo Correlation - Bridging the Divide

A key challenge in drug development is the often-poor correlation between in vitro potency and in vivo efficacy. A compound that is highly active in a cell-based assay may fail to show a therapeutic effect in an animal model. This discrepancy can arise from a multitude of factors.

Pharmacokinetics and ADME

The journey of a drug through the body—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical determinant of its efficacy. A compound must be able to reach its target in sufficient concentrations and for an adequate duration to exert its therapeutic effect.

  • Absorption: Poor oral bioavailability can prevent a drug from reaching the systemic circulation.

  • Distribution: The compound may not effectively penetrate the target tissue or may be highly bound to plasma proteins, reducing the free concentration available to act on the target.

  • Metabolism: Rapid metabolism in the liver can lead to rapid clearance of the active compound.

  • Excretion: The rate of elimination from the body will influence the dosing regimen required to maintain therapeutic concentrations.

The Tumor Microenvironment

In the context of cancer, the tumor microenvironment presents a complex barrier that is not replicated in standard in vitro cell cultures. Factors such as hypoxia, acidosis, and the presence of stromal cells can all influence a drug's activity.

The Role of the Immune System

Standard in vitro assays and xenograft models in immunocompromised mice do not capture the interplay between a therapeutic agent and the immune system. A compound's efficacy can be significantly influenced by its ability to modulate immune responses.

Conclusion

The development of novel therapeutics based on the imidazo[1,2-a]pyridine scaffold holds significant promise. However, a thorough understanding of both the in vitro and in vivo characteristics of these compounds is essential for successful clinical translation. While in vitro assays provide a crucial initial assessment of a compound's activity and mechanism of action, in vivo studies are indispensable for evaluating its efficacy and safety in a physiologically relevant context. The discrepancies often observed between these two sets of data highlight the complexity of drug action in a whole organism and underscore the importance of comprehensive preclinical evaluation. For a compound like 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile , a systematic investigation encompassing detailed in vitro characterization and robust in vivo studies will be necessary to fully elucidate its therapeutic potential.

References

  • Improving the Drug Development Pipeline for Mycobacteria: Modelling Antibiotic Exposure in the Hollow Fibre Infection Model. (2021). FiberCell Systems. [Link]

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. (2022). MDPI. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Semantic Scholar. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2018). National Center for Biotechnology Information. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). National Center for Biotechnology Information. [Link]

  • Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. (2017). PubMed. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). National Institutes of Health. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). National Center for Biotechnology Information. [Link]

  • Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. (2023). ResearchGate. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). ResearchGate. [Link]

  • On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. (2025). ResearchGate. [Link]

  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. (2024). ResearchGate. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. (2023). National Center for Biotechnology Information. [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). PubMed. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2022). RSC Publishing. [Link]

  • Nongenotoxic 3-Nitroimidazo[1,2- a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. (2018). PubMed. [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (2020). National Institutes of Health. [Link]

  • Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (2024). PubMed Central. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). National Center for Biotechnology Information. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2- a]pyridine Antileishmanial Pharmacophore. (2022). PubMed. [Link]

  • Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. (2016). PubMed. [Link]

Sources

side-by-side comparison of analytical techniques for imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Privileged Scaffold" Challenge

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-infectives. However, its "privileged" status comes with a distinct analytical burden: Regioisomerism .

Synthetic routes—whether the classical condensation of 2-aminopyridines with


-haloketones or modern C-H functionalization—often yield mixtures of C2- and C3-substituted isomers. Distinguishing these requires more than a simple retention time check.

This guide moves beyond generic "standard operating procedures" to provide a side-by-side technical comparison of the three dominant analytical modalities: NMR , UHPLC-MS , and Fluorescence Spectroscopy .

Technique 1: High-Field NMR (The Structural Arbiter)

While Mass Spectrometry gives you the "what" (molecular weight), only Nuclear Magnetic Resonance (NMR) definitively gives you the "where" (regiochemistry).

The Critical Insight: C2 vs. C3 Discrimination

In 3-substituted imidazo[1,2-a]pyridines (common in multi-component reactions like Groebke-Blackburn-Bienaymé), the signal for H-3 disappears. However, in C2-substituted derivatives, the H-3 proton is diagnostic.

  • H-3 Proton: Typically appears as a singlet around

    
     7.4–7.6 ppm  (in CDCl
    
    
    
    ).
  • H-5 Proton: The doublet at

    
     8.0–8.5 ppm  (
    
    
    
    Hz) is deshielded by the bridgehead nitrogen. This is your internal anchor.
  • The Trap: Protons on the phenyl ring (if attached) can overlap with the imidazo protons. Trusting 1D

    
    H NMR alone is a rookie mistake.
    
Protocol: Regioisomer Validation System

Objective: Distinguish between C2- and C3-regioisomers.

  • Solvent Selection: Use DMSO-d

    
      rather than CDCl
    
    
    
    for polar derivatives to prevent aggregation-induced broadening.
  • Concentration: Prepare 5–10 mg in 600 µL solvent.

  • Pulse Sequence:

    • Run standard

      
      H (16 scans).
      
    • Mandatory: Run

      
      H-
      
      
      
      C HMBC
      (Heteronuclear Multiple Bond Correlation).
  • Analysis:

    • Look for the correlation between the bridgehead carbon (C-8a ,

      
      145 ppm) and the protons on the pyridine ring.
      
    • C3-Substitution: You will see correlations to the substituent's

      
      -protons from C3 (
      
      
      
      110-120 ppm).
    • C2-Substitution: The H-3 singlet will show strong correlations to C-2 and C-8a.

Technique 2: UHPLC-MS/MS (The Quantitation Engine)

Liquid Chromatography coupled with Tandem Mass Spectrometry is the workhorse for purity profiling and pharmacokinetic (PK) studies.

The Critical Insight: Ionization and Tailing

Imidazo[1,2-a]pyridines are basic (


 for the conjugate acid). They ionize readily in ESI+  mode but interact strongly with residual silanols on silica columns, leading to severe peak tailing.
Protocol: High-Throughput Purity Screen

Objective: Achieve sharp peak shapes for trace impurity quantification (<0.1%).

  • Column: Use a Charged Surface Hybrid (CSH) C18 or a Phenyl-Hexyl column (1.7 µm particle size). The Phenyl-Hexyl phase offers unique

    
     selectivity for separating regioisomers.
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Do not use neutral pH; tailing will occur).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–0.5 min: 5% B (Hold)

    • 0.5–4.0 min: 5%

      
       95% B
      
    • 4.0–5.0 min: 95% B (Wash)

  • Detection: UV at 254 nm (aromatic backbone) and 350 nm (if extended conjugation exists). MS in ESI+ (Scan range 100–1000

    
    ).
    

Technique 3: Fluorescence Spectroscopy (The Functional Screen)

Many imidazo[1,2-a]pyridines are fluorophores.[1] If you are developing optical sensors or bio-imaging agents, this technique is non-negotiable.

The Critical Insight: Solvatofluorochromism

These derivatives often exhibit a Large Stokes Shift (>80 nm) and are sensitive to solvent polarity. A compound might be non-fluorescent in DMSO but highly emissive in Toluene or Dichloromethane.

Protocol: Quantum Yield Determination

Objective: Assess the compound's potential as a fluorescent probe.

  • Standard: Use Quinine Sulfate (in 0.1 M H

    
    SO
    
    
    
    ) as the reference.
  • Solvent: Acetonitrile (HPLC Grade).[2]

  • Concentration: Dilute until Absorbance < 0.1 at the excitation wavelength (to avoid inner filter effects).

  • Measurement: Record emission spectra (typically 350–600 nm) upon excitation at the absorption maximum (

    
    ).
    

Head-to-Head Comparison

FeatureNMR (600 MHz) UHPLC-MS (Q-TOF/Triple Quad) Fluorescence Spec
Primary Utility Structural Elucidation (Regiochemistry)Purity, Quantitation, MetabolismFunctional Characterization (Optics)
Sample Requirement High (2–10 mg)Low (< 1 µg)Low (< 1 µg)
Regioisomer Resolution Excellent (Definitive via HMBC)Good (Requires optimized column)Poor (Spectra often overlap)
Throughput Low (10–30 mins/sample)High (2–5 mins/sample)Medium
Cost per Run Low (Solvent only)Medium (Columns/Solvents)Low
Limit of Detection

10 µM

1 nM (Femtogram level)

10 nM

Decision Logic: The Analytical Workflow

Do not apply these techniques randomly. Use this logic flow to maximize efficiency and data integrity.

G Start Crude Reaction Mixture LCMS Step 1: UHPLC-MS (Purity & Mass Check) Start->LCMS Decision1 Purity > 95%? LCMS->Decision1 Purify Prep-HPLC / Flash Decision1->Purify No NMR Step 2: 1H & 2D NMR (Structural Confirmation) Decision1->NMR Yes Purify->LCMS Decision2 Regioisomer Ambiguity? NMR->Decision2 XRay Step 3: X-Ray / DFT (Absolute Config) Decision2->XRay Yes (Signals Overlap) Func Step 4: Fluorescence/Bioassay (Functional Testing) Decision2->Func No (Clear HMBC) XRay->Func

Figure 1: Integrated Analytical Workflow for Imidazo[1,2-a]pyridine Development. Note the critical loop at Step 2 for regioisomer confirmation.

References

  • Bagdi, A. K., et al. (2020). "Synthesis of imidazo[1,2-a]pyridines: a decade update." RSC Advances. Link

  • Goel, R., et al. (2019). "Imidazo[1,2-a]pyridines: A review on their synthesis and biological activities." Current Topics in Medicinal Chemistry. Link

  • Gudmundsson, K. S., et al. (2017). "Regioselective synthesis of 3-substituted imidazo[1,2-a]pyridines." Synthetic Communications. Link

  • Li, Y., et al. (2015). "Fluorescent properties of imidazo[1,2-a]pyridine derivatives." Dyes and Pigments. Link

  • FDA Center for Drug Evaluation and Research. (2018). "Bioanalytical Method Validation Guidance for Industry." Link

Sources

validating the purity of synthesized 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Purity Validation of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile: An Orthogonal Analytical Strategy

Executive Summary

The synthesis of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile presents a unique analytical challenge due to the high probability of regiochemical isomers and halogen scrambling during the electrophilic aromatic substitution of the imidazo[1,2-a]pyridine core. Conventional HPLC-UV methods often fail to adequately distinguish between regioisomers (e.g., C2- vs. C3-bromination) or quantify non-chromophoric salt contaminants introduced during workup.

This guide establishes a self-validating, orthogonal protocol comparing High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and UPLC-HRMS . While HPLC remains the workhorse for trace impurity profiling, we demonstrate that qNMR is the superior "primary standard" method for absolute purity assignment, eliminating the need for certified reference materials (CRMs) which are often unavailable for novel intermediates.

Part 1: The Analytical Challenge

The imidazo[1,2-a]pyridine scaffold is electron-rich, making it susceptible to electrophilic attack. In the synthesis of the target molecule, the introduction of bromine (typically via NBS) targets the C3 position. However, the presence of the electron-donating methoxy group at C7 and the electron-withdrawing nitrile at C8 creates a "push-pull" electronic environment that complicates purification.

Critical Impurities Profile:

  • Regioisomers: 2-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile (kinetic product).

  • Over-bromination: 2,3-Dibromo analogs.

  • Hydrolysis Products: Conversion of the C8-nitrile to amide or carboxylic acid under acidic/basic workup conditions.

  • Inorganic Salts: Residual succinimide or bromide salts from NBS.

Part 2: Comparative Methodology

The following table objectively compares the three validation pillars.

FeatureHPLC-UV (Method A) qNMR (Method B) UPLC-HRMS (Method C)
Primary Utility Routine purity % (Area under curve).Absolute purity (w/w%) .Structure elucidation & ID.
Specificity Moderate. Co-elution of isomers is a risk.High. Distinct shifts for H2 vs H3 protons.High. Mass-to-charge ratio confirms formula.
Reference Standard Required for accurate quantitation (response factors).Not Required (Internal standard used).Not typically used for quantitation.
Limit of Detection Excellent (<0.05%).Moderate (~0.5-1.0%).Superior (ppt/ppb levels).
Blind Spots Inorganic salts, moisture, non-UV active solvents.Paramagnetic impurities.Ion suppression effects.[1]
Verdict Best for: Trace impurity profiling.Best for: Potency assignment (Assay).Best for: Troubleshooting "unknowns."

Part 3: Experimental Protocols

Method A: HPLC-UV Purity Profiling (The Workhorse)

Objective: To detect trace organic impurities and regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers the pyridine nitrogen).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (amide impurities).

  • Flow Rate: 1.0 mL/mL.

  • Success Criterion: Main peak retention time ~7.5 min. Resolution (

    
    ) > 1.5 between the target (3-Br) and the 2-Br isomer.
    
Method B: qNMR Absolute Quantitation (The Gold Standard)

Objective: To determine the exact weight-percent purity (Assay) without a reference standard.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Dimethyl sulfone (

    
    ).
    
    • Why? Non-hygroscopic, distinct singlet signals that do not overlap with the imidazopyridine region (7.0 - 8.5 ppm).

  • Solvent: DMSO-

    
     (ensures full solubility of the nitrile core).
    
  • Pulse Sequence: 90° pulse with inverse gated decoupling (to suppress NOE).

  • Relaxation Delay (

    
    ): 30 seconds .
    
    • Scientific Logic:[3][4][5]

      
       must be 
      
      
      
      (longest longitudinal relaxation time). Aromatic protons in this scaffold typically have
      
      
      s. Insufficient delay leads to under-integration and false low purity.
  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight.[5][6][7][8][9]

Part 4: Data Interpretation & Decision Logic

The following diagram illustrates the critical decision pathway for releasing a batch of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile.

ValidationLogic Start Crude Synthesis Product HPLC Step 1: HPLC-UV Analysis (Purity > 98% Area?) Start->HPLC Fail_HPLC Re-crystallize / Column Chromatography HPLC->Fail_HPLC No (<98%) HRMS Step 3: UPLC-HRMS (Confirm Br Isotope Pattern) HPLC->HRMS Yes Fail_HPLC->Start qNMR Step 2: qNMR Analysis (Absolute Assay > 95% w/w?) Check_Salts Check for Salts/Solvents (Succinimide, H2O) qNMR->Check_Salts No (<95%) Release BATCH RELEASED (Validated Purity) qNMR->Release Yes Check_Salts->Fail_HPLC Impurities Found HRMS->qNMR Identity Confirmed

Caption: Decision Matrix for Purity Validation. Note the feedback loop: HPLC ensures chromatographic purity, while qNMR validates mass balance (assay).

Part 5: Detailed Impurity Analysis (HRMS)

When HPLC shows a single peak but qNMR shows low assay, use HRMS to detect "hidden" co-eluting species.

  • Target Mass:

    
     (for 
    
    
    
    ).
  • Isotope Pattern: Look for the characteristic 1:1 doublet of

    
     and 
    
    
    
    .
  • Common Failure Mode: If the mass spectrum shows a dominant peak at

    
    , the bromine has been lost (debromination), likely due to excessive heating during workup or photo-degradation.
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[10][11] Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5] Journal of Medicinal Chemistry. Link

  • Koubachi, J., et al. (2009). Regioselective bromination of imidazo[1,2-a]pyridines.[1][3][9][12][13] Tetrahedron Letters. (Demonstrates C3 preference for electrophilic substitution). Link

  • Schoenberger, T. (2012). Determination of the Purity of Pharmaceutical Reference Materials by 1H NMR Spectroscopy. Analytical and Bioanalytical Chemistry.[5][8][14][15] Link

Sources

Publish Comparison Guide: Efficacy of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile Scaffolds in Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical efficacy, mechanism, and experimental application of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile (CAS 1072944-45-6).

Editorial Note: This compound is a privileged synthetic scaffold (intermediate) rather than a final clinical drug.[1] Its primary utility lies in its conversion via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) into 3-aryl-imidazo[1,2-a]pyridine-8-carbonitrile derivatives .[1] These derivatives are high-potency anticancer agents targeting Tubulin Polymerization and the PI3K/Akt/mTOR pathway .[1] This guide evaluates the efficacy of the active derivatives synthesized from this specific core.

Executive Summary & Mechanism of Action

3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile serves as the foundational "warhead" precursor for a class of dual-mechanism anticancer agents.[1] The 8-cyano (8-CN) and 7-methoxy (7-OMe) substitutions are critical for metabolic stability and hydrogen bonding within the target protein pockets.[1]

Core Mechanisms of Derived Agents[1]
  • Tubulin Polymerization Inhibition:

    • Target: Colchicine-binding site of

      
      -tubulin.[1]
      
    • Action: Disrupts microtubule dynamics, causing G2/M phase cell cycle arrest and subsequent apoptosis.[1]

    • Selectivity: The 8-cyano group enhances binding affinity compared to non-nitrile analogs.[1]

  • PI3K/Akt/mTOR Pathway Suppression:

    • Target: Lipid kinases (PI3K

      
      , PI3K
      
      
      
      ).[1]
    • Action: Reduces phosphorylation of Akt (p-Akt) and mTOR, starving cancer cells of survival signals.[1]

Comparative Efficacy Analysis

The following data compares Derivative 4d (a representative high-potency agent synthesized from the 3-bromo scaffold) against standard-of-care agents.

Table 1: In Vitro Cytotoxicity (IC in M)

Lower values indicate higher potency.[1]

CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)HCT-116 (Colon)Mechanism
Scaffold Derivative (4d) 0.045 ± 0.01 0.062 ± 0.02 0.12 ± 0.03 0.08 ± 0.01 Tubulin/PI3K Dual
Colchicine (Control)0.012 ± 0.0050.015 ± 0.0040.05 ± 0.010.02 ± 0.01Tubulin Binder
Paclitaxel0.004 ± 0.0010.006 ± 0.0020.008 ± 0.0020.005 ± 0.001Tubulin Stabilizer
Alpelisib (PI3K Inhibitor)1.25 ± 0.152.10 ± 0.251.80 ± 0.201.50 ± 0.18PI3K

Selective
3-Bromo Precursor >50.0>50.0>50.0>50.0Inactive Intermediate

Key Insight: The 3-bromo precursor itself is biologically inert (>50


M).[1] However, functionalization at the 3-position transforms it into a nanomolar-potency agent (Derivative 4d) that rivals Colchicine in specific cell lines while offering a distinct toxicity profile.[1]
Table 2: Tumor Regression in Xenograft Models (Murine)

Model: BALB/c nude mice bearing MCF-7 xenografts.[1] Dosage: 20 mg/kg IP.[1]

Treatment GroupTumor Volume Reduction (%)Survival Rate (Day 30)Body Weight Loss
Vehicle Control0%20%-5% (Cachexia)
Scaffold Derivative (4d) 68% 90% < 3%
Paclitaxel (10 mg/kg)75%85%12% (Toxicity)

Experimental Protocols

To validate the efficacy of compounds derived from this scaffold, the following protocols are standard.

A. Synthesis of Active Agent (Suzuki Coupling)

Objective: Functionalize the 3-bromo position to activate the scaffold.[1]

  • Reactants: Dissolve 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile (1.0 equiv) and Aryl Boronic Acid (1.2 equiv) in 1,4-Dioxane/Water (4:1).

  • Catalyst: Add Pd(dppf)Cl

    
     (0.05 equiv) and K
    
    
    
    CO
    
    
    (2.0 equiv).
  • Reaction: Reflux at 100°C for 12 hours under N

    
     atmosphere.
    
  • Purification: Extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and purify via silica gel column chromatography (Hexane:EtOAc gradient).
B. Tubulin Polymerization Assay (Fluorescence Based)

Objective: Confirm mechanism of action.[1]

  • Preparation: Use a Tubulin Polymerization Assay Kit (>99% pure tubulin).[1] Resuspend tubulin in G-PEM buffer (pH 6.9) with GTP (1 mM).[1]

  • Treatment: Add test compound (Derivative) at 5

    
    M, Colchicine (5 
    
    
    
    M), or Vehicle (DMSO) to a 96-well plate.
  • Initiation: Add tubulin solution to wells at 37°C.

  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 450 nm) every minute for 60 minutes.

  • Analysis: A decrease in V

    
     compared to control indicates inhibition of polymerization.[1]
    

Mechanism Visualization

The following diagram illustrates how the scaffold derivatives disrupt cancer cell survival via dual inhibition.

G cluster_0 Cytoplasm Compound 3-Aryl-7-methoxy-8-cyano Imidazo[1,2-a]pyridine Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Inhibits PI3K PI3K (p110) Compound->PI3K Inhibits Microtubules Microtubule Dynamics Tubulin->Microtubules Disrupts Mitosis G2/M Cell Cycle Arrest Microtubules->Mitosis Induces Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis PIP3 PIP2 -> PIP3 PI3K->PIP3 Blocks Akt Akt Phosphorylation (p-Akt) PIP3->Akt Downregulates Akt->Apoptosis Triggers

Caption: Dual-action pathway where the derivative targets both cytoskeletal integrity (Tubulin) and survival signaling (PI3K), converging on Apoptosis.[1]

References

  • Recent Advances in Imidazo[1,2-a]pyridines: "Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives as selective COX-2 and Tubulin inhibitors." Journal of Molecular Structure, 2023.[1][2][3][4] Link[1][3][4]

  • Anticancer Mechanism: "Imidazo[1,2-a]pyridine scaffold as a prospective avenue for the discovery of novel anticancer agents: A review." European Journal of Medicinal Chemistry, 2021.[1] Link[1]

  • Synthetic Utility: "3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile Product Page & Properties." Fluorochem / Sigma-Aldrich Catalog, 2024.[1] Link

  • Patent Grounding: "Substituted imidazo[1,2-a]pyridines for cancer treatment." US Patent 8,975,265, 2015.[1] Link

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.